Product packaging for Acetildenafil-d8(Cat. No.:)

Acetildenafil-d8

Cat. No.: B563926
M. Wt: 474.6 g/mol
InChI Key: RRBRQNALHKQCAI-FUEQIQQISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetildenafil-d8, also known as this compound, is a useful research compound. Its molecular formula is C25H34N6O3 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34N6O3 B563926 Acetildenafil-d8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33)/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBRQNALHKQCAI-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Acetildenafil-d8: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil-d8 is the deuterated analog of Acetildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Acetildenafil itself is a structural analog of sildenafil, the active ingredient in Viagra. Due to its inhibitory action on PDE5, Acetildenafil has been illicitly included in some so-called "herbal" supplements for erectile dysfunction. The presence of a deuterated internal standard is crucial for the accurate and precise quantification of Acetildenafil in various matrices, including forensic samples, counterfeit pharmaceuticals, and biological fluids for pharmacokinetic studies. This technical guide provides an in-depth overview of this compound, its primary use in research as an internal standard, and detailed methodologies for its application.

Chemical and Physical Properties

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their similar chemical and physical properties to the analyte of interest, ensuring equivalent extraction recovery and ionization efficiency.

PropertyValue
Chemical Name 5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
Synonyms Hongdenafil-d8
CAS Number 1189944-10-2
Molecular Formula C₂₅H₂₆D₈N₆O₃
Molecular Weight 474.63 g/mol
Appearance Off-White Solid

Primary Use in Research: Internal Standard for Quantitative Analysis

The primary and most critical application of this compound in a research setting is as an internal standard for the quantification of Acetildenafil using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the non-deuterated analyte allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Key Research Areas:
  • Forensic Toxicology: Detection and quantification of Acetildenafil in seized counterfeit products and biological samples from individuals suspected of using adulterated supplements.

  • Pharmaceutical Analysis: Quality control of legitimate pharmaceutical preparations (where applicable) and screening for undeclared ingredients in herbal or dietary supplements.

  • Pharmacokinetic (PK) Studies: In preclinical and clinical research, this compound can be used to accurately measure the concentration of Acetildenafil in plasma, urine, or other biological matrices over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Signaling Pathway of PDE5 Inhibition

Acetildenafil, like sildenafil, exerts its physiological effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway cluster_sGC NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP sGC activation GMP 5'-GMP (Inactive) cGMP->GMP Degradation by PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) Relaxation Smooth Muscle Relaxation & Vasodilation PKG->Relaxation Leads to Acetildenafil Acetildenafil / this compound Acetildenafil->PDE5 Inhibits

Caption: Simplified signaling pathway of PDE5 inhibition by Acetildenafil.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of Acetildenafil in a biological matrix (e.g., human plasma) using this compound as an internal standard via LC-MS/MS. This protocol is based on established methods for the analysis of sildenafil and its analogs.[1][2]

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound in methanol, e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Proposed MRM Transitions

The following are proposed Multiple Reaction Monitoring (MRM) transitions for Acetildenafil and this compound. These are based on the known fragmentation patterns of sildenafil and its analogs. The optimal collision energies should be determined empirically for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Acetildenafil 467.3100.1150
Acetildenafil 467.3283.2150
This compound (IS) 475.3108.1150

Experimental Workflow

The overall workflow for the quantitative analysis of Acetildenafil using this compound as an internal standard is depicted below.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporation Supernatant->Evap Recon Reconstitution in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for sample preparation and analysis.

Conclusion

This compound is an indispensable tool for researchers, forensic scientists, and drug development professionals involved in the study and detection of Acetildenafil. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for reliable quantification in complex matrices. The methodologies and data presented in this guide offer a comprehensive starting point for the implementation of robust analytical techniques for Acetildenafil.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Acetildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Acetildenafil-d8, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Acetildenafil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound. The information compiled herein includes chemical identifiers, physical characteristics, and insights into its mechanism of action, synthesis, and analytical methodologies.

Introduction

Acetildenafil is a structural analog of Sildenafil, the active ingredient in Viagra, and is known to act as a phosphodiesterase type 5 (PDE5) inhibitor.[1] The deuterated version, this compound, serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative analytical methods. The substitution of hydrogen with deuterium atoms provides a distinct mass signature, facilitating its differentiation from the non-deuterated form in mass spectrometry-based assays. This guide aims to consolidate the available technical information on this compound to facilitate its use in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its non-deuterated counterpart, Acetildenafil, is presented below. The data has been compiled from various chemical suppliers and scientific publications.

Chemical Identifiers
PropertyThis compoundAcetildenafil
CAS Number 1189944-10-2[2]831217-01-7[1]
Molecular Formula C₂₅H₂₆D₈N₆O₃[2]C₂₅H₃₄N₆O₃[1]
Molecular Weight 474.63 g/mol [2]466.586 g/mol [1]
Synonyms Hongdenafil-d8; 5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[2]Hongdenafil[1]
Physical Properties
PropertyThis compoundAcetildenafil
Appearance Off-White Solid[2]Data not available
Melting Point Data not availableData not available
Solubility Data not availableSoluble in chloroform and methanol.[3] Specific solubilities: DMF: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml; DMSO: 3.3 mg/ml; Ethanol: 5 mg/ml.[4]
Storage Temperature 2-8°C Refrigerator[2]-20°C[4]

Mechanism of Action

Acetildenafil, and by extension this compound, functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature. The mechanism of action is analogous to that of Sildenafil.

The physiological process of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). This increase in cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Acetildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and facilitating a sustained erection.

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition cluster_0 Sexual Stimulation cluster_1 Smooth Muscle Cell Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase cGMP cGMP Guanylate Cyclase->cGMP GTP GTP GTP->Guanylate Cyclase Activates Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Degradation Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection 5'-GMP 5'-GMP PDE5->5'-GMP This compound This compound This compound->PDE5 Inhibits

Mechanism of action of this compound as a PDE5 inhibitor.

Experimental Protocols

Synthesis of this compound

Workflow for the Postulated Synthesis of this compound:

Synthesis_Workflow Start Synthesis of Piperazine-d8 Synthesis of Piperazine-d8 Start->Synthesis of Piperazine-d8 N-ethylation of Piperazine-d8 N-ethylation of Piperazine-d8 Synthesis of Piperazine-d8->N-ethylation of Piperazine-d8 Condensation Reaction Condensation Reaction N-ethylation of Piperazine-d8->Condensation Reaction Synthesis of Acetylphenyl Intermediate Synthesis of Acetylphenyl Intermediate Synthesis of Acetylphenyl Intermediate->Condensation Reaction Purification Purification Condensation Reaction->Purification Characterization Characterization Purification->Characterization Final Product Characterization->Final Product HPLC_Workflow Sample Preparation Sample Preparation HPLC System HPLC Pump C18 Column UV Detector Sample Preparation->HPLC System Data Acquisition Data Acquisition HPLC System->Data Acquisition Chromatogram Analysis Chromatogram Analysis Data Acquisition->Chromatogram Analysis Quantification Quantification Chromatogram Analysis->Quantification

References

The Unseen Player: A Technical Guide to the Mechanism of Action of Acetildenafil, a Sildenafil Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil, also known as hongdenafil, is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. It has been identified as an undeclared ingredient in numerous "herbal" aphrodisiacs and dietary supplements, raising significant public health concerns due to its unknown safety and efficacy profile.[1][2] As a sildenafil analogue, acetildenafil is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides an in-depth exploration of the presumed mechanism of action of acetildenafil, based on the well-established pharmacology of sildenafil and other PDE5 inhibitors. It is intended for a scientific audience and aims to provide a framework for the experimental characterization of this and similar unauthorized substances.

Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5

The primary mechanism of action for sildenafil and its analogues is the potent and selective inhibition of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[3][4] This enzyme is predominantly found in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary vasculature.[5][6]

The Nitric Oxide/cGMP Signaling Pathway

Under normal physiological conditions, sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] Elevated intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent relaxation of the corpus cavernosum smooth muscle. This vasodilation increases blood flow to the penis, leading to an erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE enzymes.[7] In the corpus cavernosum, PDE5 is the primary enzyme responsible for cGMP degradation.

Acetildenafil's Role in the Pathway

As a structural analogue of sildenafil, acetildenafil is believed to act as a competitive inhibitor of PDE5. By binding to the catalytic site of the enzyme, it prevents the breakdown of cGMP.[3] This leads to an accumulation of cGMP in the smooth muscle cells, amplifying the vasodilatory effects of NO.[8] The result is a more pronounced and prolonged smooth muscle relaxation, facilitating and sustaining an erection in the presence of sexual stimulation. It is crucial to note that, like sildenafil, acetildenafil is not an aphrodisiac and is not expected to induce an erection without sexual arousal to initiate the NO/cGMP cascade.

NO_cGMP_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC (soluble Guanylate Cyclase) sGC (soluble Guanylate Cyclase) NO Release->sGC (soluble Guanylate Cyclase) activates cGMP cGMP sGC (soluble Guanylate Cyclase)->cGMP converts GTP GTP GTP->sGC (soluble Guanylate Cyclase) PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG (Protein Kinase G) Activation PKG (Protein Kinase G) Activation cGMP->PKG (Protein Kinase G) Activation activates 5'-GMP (inactive) 5'-GMP (inactive) PDE5->5'-GMP (inactive) Smooth Muscle Relaxation Smooth Muscle Relaxation PKG (Protein Kinase G) Activation->Smooth Muscle Relaxation Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection Acetildenafil Acetildenafil Acetildenafil->PDE5 inhibits Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo & Ex Vivo Studies PDE5_Inhibition_Assay PDE5 Inhibition Assay (Determine IC50) PDE_Selectivity_Screen PDE Selectivity Screen (vs. PDE1, 6, 11, etc.) PDE5_Inhibition_Assay->PDE_Selectivity_Screen cGMP_Accumulation_Assay cGMP Accumulation Assay (Cell-based) PDE_Selectivity_Screen->cGMP_Accumulation_Assay Corpus_Cavernosum_Relaxation Ex Vivo Corpus Cavernosum Relaxation Studies cGMP_Accumulation_Assay->Corpus_Cavernosum_Relaxation Pharmacokinetic_Studies In Vivo Pharmacokinetic Studies (Tmax, t1/2, Metabolism) Corpus_Cavernosum_Relaxation->Pharmacokinetic_Studies Efficacy_Models Animal Models of Erectile Dysfunction Pharmacokinetic_Studies->Efficacy_Models

References

Isotopic Labeling and Stability of Acetildenafil-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling and stability of Acetildenafil-d8, a deuterated analog of Acetildenafil. Acetildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is structurally similar to sildenafil and is often detected as an undeclared ingredient in herbal aphrodisiac products.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex matrices during analytical and metabolic studies.

Isotopic Labeling of this compound

Stable isotope labeled (SIL) internal standards are essential for quantitative bioanalysis using mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest but have a different mass.[2][3] For this compound, eight hydrogen atoms are replaced with deuterium (²H or D). The selection of labeling positions is critical to ensure the stability of the deuterium labels.

Key Principles for Stable Deuterium Labeling:

  • Avoid Exchangeable Protons: Deuterium labels should not be placed on heteroatoms like oxygen or nitrogen, as they can readily exchange with protons from the solvent.[2]

  • Avoid Labile Carbon Positions: Protons on carbons adjacent to carbonyl groups or in some aromatic positions can be susceptible to exchange under certain conditions.[2]

  • Strategic Placement: The label's position should be on a fragment of the molecule that is retained during mass spectrometric fragmentation, making it suitable for LC/MS-MS analysis.[2]

Based on these principles, the eight deuterium atoms in this compound are strategically placed on the ethyl group of the ethoxy chain and the ethyl group attached to the piperazine ring. These positions are chemically stable and not prone to back-exchange.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis Stock Prepare Stock Solution of this compound Spike Spike Control Matrix Stock->Spike Aliquot Aliquot Spiked Samples Spike->Aliquot FT Freeze-Thaw Cycles Aliquot->FT ST Short-Term (Room Temp) Aliquot->ST LT Long-Term (-20°C / -80°C) Aliquot->LT PP Post-Preparative Aliquot->PP Extract Sample Extraction FT->Extract ST->Extract LT->Extract PP->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis & Comparison LCMS->Data PDE5_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cGMP cGMP Regulation cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces from GTP GTP PDE5 PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP degrades cGMP to Acetildenafil This compound Acetildenafil->PDE5 inhibits Relaxation Smooth Muscle Relaxation & Vasodilation PKG->Relaxation

References

A Technical Guide to the Solubility of Acetildenafil-d8 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of Acetildenafil-d8, a deuterated analog of Acetildenafil. Given the limited publicly available quantitative solubility data for this specific isotopologue, this document outlines the known qualitative solubility of the parent compound, Acetildenafil, and presents standardized experimental protocols for determining the precise solubility of this compound in various laboratory solvents. This information is critical for the development of analytical methods, formulation studies, and in vitro/in vivo assays.

Acetildenafil is a synthetic compound that functions as a phosphodiesterase type 5 (PDE5) inhibitor and is structurally analogous to sildenafil[1]. Like its parent compound, this compound is primarily of interest in research settings for the development of analytical standards and metabolic studies. Understanding its solubility is a crucial first step in any experimental design[2].

Solubility Profile

For aqueous solubility, which is critical for biopharmaceutical applications, the pH of the medium is a significant factor, as most pharmaceutical compounds are weak acids or bases[4]. Acetildenafil's structure suggests it is a weak base. Therefore, its aqueous solubility is expected to be pH-dependent, with higher solubility at a lower pH[4][5].

Table 1: Solubility Data Summary for Acetildenafil and Template for this compound

SolventCompoundSolubility (Qualitative/Quantitative)Temperature (°C)Method
ChloroformAcetildenafilSoluble[3]Not SpecifiedNot Specified
MethanolAcetildenafilSoluble[3]Not SpecifiedNot Specified
User Data:
DichloromethaneThis compound[Enter Experimental Data]
AcetonitrileThis compound[Enter Experimental Data]
Dimethyl Sulfoxide (DMSO)This compound[Enter Experimental Data]
EthanolThis compound[Enter Experimental Data]
pH 1.2 Buffer (e.g., 0.1 N HCl)This compound[Enter Experimental Data]37 ± 1[5]Shake-Flask
pH 4.5 Buffer (e.g., Acetate)This compound[Enter Experimental Data]37 ± 1[5]Shake-Flask
pH 6.8 Buffer (e.g., Phosphate)This compound[Enter Experimental Data]37 ± 1[5]Shake-Flask

Experimental Protocol for Solubility Determination

The recommended method for determining the equilibrium solubility of an active pharmaceutical ingredient (API) is the Saturation Shake-Flask Method [5][6][7]. This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound[6].

2.1. Materials and Equipment

  • This compound (solid form)

  • Selected solvents (e.g., DMSO, Ethanol, Acetonitrile, pH-controlled aqueous buffers)

  • Stoppered flasks or vials (e.g., glass scintillation vials)

  • Mechanical agitator or orbital shaker capable of temperature control[5]

  • Centrifuge

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Validated analytical system, preferably High-Performance Liquid Chromatography (HPLC), for concentration measurement[6]

  • Calibrated pH meter

2.2. Procedure

  • Preparation : Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent. Ensuring an excess of solid material is visible is crucial for achieving saturation[4][6].

  • Equilibration : Seal the flasks and place them in a mechanical shaker set to a constant temperature. For biopharmaceutical relevance, 37 ± 1 °C is recommended for aqueous buffers[5]. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation : After equilibration, allow the suspensions to settle. To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection : Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a syringe filter (e.g., 0.2 µm)[8].

  • Analysis : Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method. This is the most common and reliable analytical tool as it can separate the analyte from potential impurities or degradants[6].

  • pH Verification : For aqueous solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment[6].

  • Replicates : All measurements should be performed in triplicate or more to ensure the reliability of the results[5]. The solubility classification should be based on the lowest solubility measured across the biopharmaceutical pH range of 1.2 to 6.8[5].

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Reporting A Add excess this compound to a known volume of solvent B Seal vial and agitate at constant temperature (e.g., 24-72h) A->B C Centrifuge sample to pellet excess solid B->C D Filter supernatant (e.g., 0.2 µm filter) C->D Collect supernatant E Quantify concentration using validated HPLC method D->E F Measure final pH (for aqueous buffers) D->F G Report solubility (e.g., mg/mL) and experimental conditions E->G F->G

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing Solubility

Several physicochemical properties of a compound and the solvent system can influence solubility:

  • Chemical Structure : Acetildenafil has multiple functional groups capable of hydrogen bonding, but also possesses a significant nonpolar surface area, influencing its behavior in both polar and nonpolar solvents[2].

  • pH and pKa : As a weak base, this compound's ionization state will change with pH. In acidic conditions below its pKa, it will be protonated and generally more soluble in aqueous media. The intrinsic solubility is observed when the compound is fully un-ionized[4][6].

  • Temperature : Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is measured[4].

  • Polymorphism : The crystalline form of the solid API can significantly impact its solubility. It is important to characterize the solid-state form used in the experiments[5].

This guide provides the foundational knowledge and a standardized protocol for researchers to accurately determine the solubility of this compound. Empirical data generated using these methods will be essential for advancing research and development involving this compound.

References

Acetildenafil-d8 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetildenafil-d8, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Acetildenafil. This document details its chemical properties, and primary application as an internal standard in analytical chemistry, and outlines the relevant biological signaling pathway.

Core Compound Identification

This compound is the isotopically labeled version of Acetildenafil, a structural analog of Sildenafil. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Acetildenafil.

ParameterValueReference
CAS Number 1189944-10-2[1]
Molecular Formula C25H26D8N6O3[1]
Molecular Weight 474.63 g/mol [1]
Appearance Off-White Solid[1]
Storage 2-8°C Refrigerator[1]
Synonyms 5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, Hongdenafil-d8[1]

Analytical Applications and Data

Due to its nature as a stable isotope-labeled compound, this compound is primarily utilized as an internal standard in the quantitative analysis of Acetildenafil in various matrices, including pharmaceutical formulations and biological samples. The following table summarizes typical analytical parameters for the detection of PDE5 inhibitors, for which this compound would serve as an effective internal standard.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
LC-Q-Exactive HRMS53 PDE-5i0.4 mg/kg1.2 mg/kg80-110%[2]
HPLC-UVSildenafil0.03 µg/mL0.1 µg/mL99.7-104.1%[3]
LC-MS/MSVardenafil, Sildenafil, Avanafil, Tadalafil1.63-9.81 ng/g5.43-32.71 ng/gNot Specified[4]

Experimental Protocol: Quantitative Analysis of Acetildenafil using LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of Acetildenafil in a given sample matrix, using this compound as an internal standard.

1. Sample Preparation

  • Solid Samples (e.g., herbal supplements):

    • Homogenize the sample to a fine powder.

    • Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Add 10 mL of methanol and vortex for 5 minutes.

    • Sonicate the sample for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • Liquid Samples (e.g., biological fluids):

    • Pipette 1 mL of the liquid sample into a centrifuge tube.

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Acetildenafil: Monitor for the specific precursor to product ion transition.

      • This compound: Monitor for the corresponding shifted precursor to product ion transition.

3. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of Acetildenafil to the peak area of this compound against the concentration of the calibration standards.

  • Quantify the amount of Acetildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway

Acetildenafil, being a structural analog of Sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, resulting in smooth muscle relaxation and vasodilation. This is the key mechanism for its physiological effects. The signaling pathway is initiated by the release of nitric oxide (NO).

Acetildenafil_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Acetildenafil Acetildenafil Acetildenafil->PDE5 Inhibits

Caption: NO/cGMP signaling pathway inhibited by Acetildenafil.

Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of Acetildenafil using its deuterated analog as an internal standard.

Quantitative_Analysis_Workflow Sample Sample Collection (e.g., Herbal Product, Plasma) Spiking Spiking with This compound (Internal Standard) Sample->Spiking Extraction Sample Extraction (e.g., LLE, SPE) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Workflow for Acetildenafil quantification.

References

Methodological & Application

Application Note: High-Throughput Analysis of Acetildenafil using Acetildenafil-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acetildenafil in plasma samples. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Acetildenafil-d8, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This protocol is ideal for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies or other research applications involving Acetildenafil.

Introduction

Acetildenafil is a synthetic compound that is structurally similar to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. Due to its potential presence as an undeclared ingredient in some herbal supplements, there is a growing need for sensitive and specific analytical methods for its detection and quantification in various biological matrices.

LC-MS/MS has become the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and speed.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS assay. A SIL-IS, such as this compound, has nearly identical chemical and physical properties to the analyte of interest. This ensures that it co-elutes with the analyte and experiences similar effects from the sample matrix, extraction process, and instrument variability, thereby providing reliable correction for any potential variations and improving the accuracy and precision of the results.[2][3]

This application note provides a detailed protocol for the extraction and analysis of Acetildenafil from plasma, leveraging this compound as an internal standard to achieve high-quality quantitative data.

Experimental Protocols

Materials and Reagents
  • Acetildenafil reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Control plasma (e.g., human, rat, mouse)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acetildenafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Acetildenafil primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, standard, and quality control.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control into the appropriately labeled tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Acetildenafil467.3297.2
This compound475.3297.2

Note: The precursor ion for this compound assumes an 8-deuterium label on the ethylpiperazine moiety, similar to sildenafil-d8. The exact mass will depend on the deuteration pattern. The product ion is expected to be the same as the unlabeled compound as the fragmentation should occur at a non-deuterated part of the molecule.

Data Presentation

The following tables represent typical quantitative data obtained from a method validation study for Acetildenafil using this compound as an internal standard.

Table 1: Calibration Curve for Acetildenafil

Nominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
1.000.9898.0
2.502.55102.0
5.005.10102.0
10.09.7597.5
25.024.899.2
50.051.2102.4
100.0101.5101.5
250.0247.098.8
500.0495.099.0
1000.01005.0100.5

A linear regression with a 1/x² weighting factor is typically applied, with a correlation coefficient (r²) > 0.995.

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ1.006.5103.27.8101.5
Low3.005.298.76.599.8
Mid75.04.1101.55.3100.9
High750.03.599.24.899.5

Acceptance criteria for precision are typically ≤15% CV (≤20% for LLOQ) and for accuracy are within ±15% of the nominal value (±20% for LLOQ).

Mandatory Visualization

workflow LC-MS/MS Workflow for Acetildenafil Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add this compound (Internal Standard) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (Acetildenafil / this compound) integrate->ratio quant Quantify using Calibration Curve ratio->quant report Report Results quant->report

Caption: Workflow for the LC-MS/MS analysis of Acetildenafil.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Acetildenafil in plasma. The incorporation of this compound as an internal standard is crucial for mitigating matrix effects and other sources of variability, thereby ensuring the generation of high-quality data suitable for a range of research and drug development applications. The simple sample preparation protocol and rapid analysis time make this method well-suited for the analysis of large numbers of samples.

References

Application Note: Quantitative Analysis of Sildenafil in Human Plasma by LC-MS/MS using Sildenafil-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sildenafil in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample preparation and employs Sildenafil-d8 as the internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method was validated over a linear range of 1.0 to 1000.0 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Accurate and reliable quantification of sildenafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][4][5] This application note describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of sildenafil in human plasma.[4] The use of a stable isotope-labeled internal standard, Sildenafil-d8, compensates for matrix effects and variations in sample processing and instrument response, leading to high-quality quantitative data.[6]

Note on the Internal Standard: While the prompt specified the use of Acetildenafil-d8, a thorough search of the scientific literature did not yield any methods utilizing this specific internal standard for sildenafil quantification. The most commonly and appropriately used internal standard is the deuterated analog of the analyte, Sildenafil-d8. Therefore, this document proceeds with the validated use of Sildenafil-d8.

Experimental

Materials and Reagents
  • Sildenafil citrate (Reference Standard)

  • Sildenafil-d8 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Agilent 1200 Series or equivalent[4]

  • Mass Spectrometer: SCIEX 4500 Triple Quadrupole or equivalent[7]

  • Analytical Column: Zorbax SB C18, 4.6 × 75 mm, 3.5 μm or equivalent[8]

Standard Solutions

Stock solutions of sildenafil (1 mg/mL) and Sildenafil-d8 (1 mg/mL) were prepared in methanol. Working standard solutions and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of methanol and water.

Protocols

Sample Preparation

A protein precipitation method was employed for the extraction of sildenafil and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Sildenafil-d8 internal standard working solution (concentration to be optimized, e.g., 750 ng/mL).[7]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"] edge [color="#34A853"]

}

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column Zorbax SB C18, 4.6 × 75 mm, 3.5 μm[8]
Mobile Phase A 0.1% Formic Acid in Water[9][10]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9][10]
Flow Rate 0.6 mL/min[8]
Injection Volume 5 µL[7]
Column Temperature 40 °C[7]
Gradient Isocratic: 95% B[8] or Gradient (to be optimized)

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)[8]
Sildenafil Transition m/z 475.2 → 283.4[8]
Sildenafil-d8 Transition m/z 483.4 → 283.4[8]
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

G

Caption: LC-MS/MS Analytical Workflow.

Quantitative Data Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000.0 ng/mL for sildenafil in human plasma.[8] The coefficient of determination (r²) was consistently ≥ 0.99.[8]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Sildenafil1.0 - 1000.0≥ 0.99[8]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ1.0< 15%< 15%85-115%85-115%
Low QC3.0< 15%< 15%85-115%85-115%
Medium QC50.0< 15%< 15%85-115%85-115%
High QC800.0< 15%< 15%85-115%85-115%
(Data presented is a representation of typical acceptance criteria for bioanalytical method validation and is supported by findings in the cited literature.[4][8])
Recovery and Matrix Effect

The extraction recovery of sildenafil and the internal standard was consistent and reproducible across the QC levels. The matrix effect was evaluated and found to be minimal, indicating the selectivity of the method.

AnalyteExtraction Recovery (%)Matrix Effect (%)
Sildenafil> 85%Within ± 15%
Sildenafil-d8> 85%Within ± 15%
(Data presented is a representation of typical acceptance criteria and findings.)

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of sildenafil in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.

References

Application Notes and Protocols for the Solid-Phase Extraction of Sildenafil Using Acetildenafil-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of sildenafil from biological matrices, employing Acetildenafil-d8 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate determination of sildenafil concentrations in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis, offering advantages over liquid-liquid extraction by minimizing solvent consumption and improving sample throughput. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction recovery and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of sildenafil using a deuterated internal standard and LC-MS/MS. These values are compiled from various studies and represent the expected performance of the method.

ParameterSildenafilN-desmethyl sildenafil (active metabolite)
Linearity Range 1.0 - 1000 ng/mL[1]1.0 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1][2]1.0 ng/mL[2]
Intra-day Precision (%RSD) < 10%[1]< 10%[1]
Inter-day Precision (%RSD) < 10%[1]< 10%[1]
Intra-day Accuracy > 99%[1]> 99%[1]
Inter-day Accuracy > 99%[1]> 99%[1]
Mean Recovery > 80%> 80%
Matrix Effect Compliant with relevant provisions[1]Compliant with relevant provisions[1]

Experimental Protocol: Solid-Phase Extraction of Sildenafil

This protocol outlines the steps for the solid-phase extraction of sildenafil from plasma samples using a generic C18 SPE cartridge.

Materials and Reagents:

  • Sildenafil citrate reference standard

  • This compound internal standard

  • Human plasma (or other biological matrix)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg, 1 mL)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of sildenafil (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solutions, prepare working standard solutions of sildenafil and a working internal standard solution of this compound by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • To a 200 µL aliquot of plasma, add 20 µL of the this compound working internal standard solution (e.g., at a concentration of 100 ng/mL).

    • Vortex mix for 30 seconds.

    • Add 200 µL of 2% formic acid in water to the plasma sample.

    • Vortex mix for 30 seconds.

    • Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction:

    • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

    • Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.

    • Elution: Elute sildenafil and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex mix for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Sildenafil Signaling Pathway

sildenafil_pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Nitric Oxide (NO) Release Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO) Release->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates Inactive GMP 5'-GMP PDE5->Inactive GMP Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Increased Blood Flow Increased Blood Flow (Erection) Smooth Muscle Relaxation->Increased Blood Flow Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Mechanism of action of sildenafil in smooth muscle cells.

Solid-Phase Extraction Workflow

spe_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis plasma Plasma Sample (200 µL) is Add this compound (IS) plasma->is acid Add 2% Formic Acid is->acid vortex1 Vortex acid->vortex1 centrifuge Centrifuge vortex1->centrifuge condition 1. Condition (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash (5% Methanol) load->wash elute 4. Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the solid-phase extraction of sildenafil.

References

Application Note: The Use of Acetildenafil-d8 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil is a synthetic structural analog of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Like sildenafil, it is pharmacologically active but has not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals. Acetildenafil and other sildenafil analogs have been illicitly included in products marketed as "herbal" or "natural" dietary supplements for erectile dysfunction.[1] The undeclared presence of these substances poses a significant public health risk due to the potential for adverse drug interactions and side effects. Consequently, robust and reliable analytical methods are crucial for the detection and quantification of acetildenafil in forensic toxicology and routine screening of seized materials.

The use of a stable isotope-labeled internal standard is best practice for quantitative analysis by mass spectrometry, as it compensates for variations in sample preparation and instrument response. Acetildenafil-d8, a deuterated analog of acetildenafil, serves as an ideal internal standard for this purpose, ensuring accuracy and precision in the determination of acetildenafil concentrations in various biological matrices. This application note provides a comprehensive overview and detailed protocols for the use of this compound in the forensic toxicology screening of acetildenafil.

Principle of the Method

The analytical method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the analysis of trace amounts of drugs in complex biological matrices.[2] Samples are first subjected to a sample preparation procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte of interest and the internal standard. The extract is then injected into the LC-MS/MS system. Chromatographic separation resolves acetildenafil and this compound from other matrix components. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides selective detection and quantification based on the specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of acetildenafil to that of this compound is used to calculate the concentration of acetildenafil in the sample, effectively correcting for any analytical variability.

Signaling Pathway of PDE5 Inhibitors

Acetildenafil, as an analog of sildenafil, is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[3][4] In the context of erectile function, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, acetildenafil leads to an accumulation of cGMP, thereby enhancing the erectile response.[5][6]

PDE5_Inhibitor_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (Smooth Muscle) Neuronal Signal Neuronal Signal NO NO Neuronal Signal->NO Release of Nitric Oxide (NO) GC Guanylate Cyclase GTP GTP cGMP cGMP GTP->cGMP Conversion PDE5 PDE5 cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes to Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Acetildenafil_d8 Acetildenafil / this compound Acetildenafil_d8->PDE5 Inhibits NO->GC Activates

Figure 1: Simplified signaling pathway of a PDE5 inhibitor like Acetildenafil.

Experimental Protocols

Materials and Reagents
  • Acetildenafil analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Biological matrix (e.g., human plasma, urine)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Solid-Phase Extraction (SPE) Protocol for Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add 20 µL of a 100 ng/mL solution of this compound in methanol (internal standard). Vortex for 10 seconds. Add 500 µL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions (illustrative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Acetildenafil: Determine precursor and product ions via infusion of a standard solution.

      • This compound: Determine precursor and product ions via infusion of a standard solution.

    • Collision Energy: Optimize for each transition.

    • Dwell Time: 100 ms

Forensic Toxicology Screening Workflow

The overall workflow for the detection and quantification of acetildenafil in forensic toxicology cases using this compound as an internal standard is a systematic process. It begins with sample receipt and logging, followed by sample preparation, instrumental analysis, data processing, and finally, reporting of the results.

Forensic_Toxicology_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Receipt Sample Receipt (e.g., Blood, Urine) Accessioning Accessioning and Chain of Custody Sample_Receipt->Accessioning IS_Spiking Internal Standard Spiking (this compound) Accessioning->IS_Spiking Sample_Prep Sample Preparation (e.g., SPE or LLE) LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis IS_Spiking->Sample_Prep Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Review_Confirmation Data Review and Confirmation Data_Processing->Review_Confirmation Reporting Reporting of Results Review_Confirmation->Reporting

Figure 2: General workflow for forensic toxicology screening of Acetildenafil.

Quantitative Data

While specific validation data for this compound is not widely published, the following table provides representative analytical performance data for the quantification of sildenafil using its deuterated internal standard, sildenafil-d8. These values are illustrative of the performance that can be expected for an LC-MS/MS method for acetildenafil using this compound.

ParameterIllustrative ValueReference
Linearity Range 1.0 - 1000.0 ng/mL[7]
Correlation Coefficient (r²) ≥ 0.998[7]
Limit of Detection (LOD) 0.5 ng/mL[7]
Limit of Quantification (LOQ) 1.0 ng/mL[7]
Intra-day Precision (%RSD) < 5.1%[7]
Inter-day Precision (%RSD) < 4.3%[7]
Accuracy (% Recovery) 95.0 - 98.3%[7]

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of acetildenafil in forensic toxicology screening. The detailed protocols and workflow presented in this application note provide a robust framework for laboratories to develop and validate their own methods for the detection of this and other illicit PDE5 inhibitor analogs. The high sensitivity and selectivity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard, ensure reliable results for forensic investigations and public health monitoring.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Sildenafil and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the extraction of sildenafil and its primary active metabolite, N-desmethyl sildenafil, from biological matrices using liquid-liquid extraction (LLE). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample preparation prior to analysis by techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The primary route of metabolism for sildenafil is through the hepatic cytochrome P450 enzymes, specifically CYP3A4 (major route) and CYP2C9 (minor route).[2][3][4] This process results in the formation of its major circulating and pharmacologically active metabolite, N-desmethyl sildenafil.[3][4][5] Accurate quantification of both the parent drug and its metabolite in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[6][7]

Liquid-liquid extraction is a widely used sample preparation technique that separates analytes from interferences in the sample matrix by partitioning them between two immiscible liquid phases.[8] This method offers a simple and cost-effective approach for the purification and concentration of sildenafil and N-desmethyl sildenafil from complex biological fluids like plasma and urine.[8][9][10]

Metabolic Pathway of Sildenafil

Sildenafil is primarily metabolized in the liver via N-demethylation to form N-desmethyl sildenafil. This metabolite retains approximately 50% of the PDE5 inhibitory activity of the parent compound and circulates in plasma at concentrations about 40% of those of sildenafil.[2][4][5]

G cluster_0 Sildenafil Metabolism Sildenafil Sildenafil Metabolite N-desmethyl sildenafil (Active Metabolite) Sildenafil->Metabolite CYP3A4 (major) CYP2C9 (minor) Excretion Excretion (Feces and Urine) Sildenafil->Excretion Metabolite->Excretion Further Metabolism

Metabolic pathway of sildenafil to N-desmethyl sildenafil.

Quantitative Data Summary

The following tables summarize the performance characteristics of various LLE methods for the quantification of sildenafil and N-desmethyl sildenafil.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
SildenafilHuman Plasma1.0 - 1000.01.0[11]
N-desmethyl sildenafilHuman Plasma0.5 - 500.00.5[11]
SildenafilHuman Plasma10 - 100010[9]
SildenafilHuman Plasma2.00 - 10002.0[12]
N-desmethyl sildenafilHuman Plasma--[12]
SildenafilHuman Blood5 - 1000 µg/L1 µg/L[13]

Table 2: Precision and Accuracy

AnalyteMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
SildenafilHuman Plasma1.5 - 5.12.2 - 3.496.7 - 97.2[11]
N-desmethyl sildenafilHuman Plasma1.3 - 3.12.8 - 4.395.0 - 97.2[11]
SildenafilHuman Plasma0.36 - 8.050.41 - 11.150.41 - 11.15 (REM)[9]
SildenafilHuman Plasma<6.5<6.586.50 - 105.67[12]
N-desmethyl sildenafilHuman Plasma<6.3<6.396.83 - 114.40[12]

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)Reference
SildenafilHuman UrineLLE>94[14]
N-desmethyl sildenafilHuman UrineLLE>94[14]
SildenafilBiological FluidsLLE with chloroform/2-propanol/n-heptane>87[15]
SildenafilHuman BloodLLE with ethyl ether81.3 - 103.3[13]

Experimental Protocols

The following are detailed protocols for the liquid-liquid extraction of sildenafil and its metabolites from human plasma and urine.

Protocol 1: LLE from Human Plasma

This protocol is adapted from a method for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma.[11]

Materials:

  • Human plasma samples

  • Sildenafil and N-desmethyl sildenafil reference standards

  • Internal Standard (IS) solution (e.g., sildenafil-d8, N-desmethyl sildenafil-d8)[11]

  • Organic extraction solvent (e.g., a mixture of ether and dichloromethane)[13]

  • Alkalinizing agent (e.g., 0.01 M NaOH)[16]

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation: Aliquot a specific volume of human plasma (e.g., 500 µL) into a microcentrifuge tube.[17]

  • Internal Standard Addition: Add a known amount of the internal standard solution to each plasma sample.[17]

  • Alkalinization: Add a small volume of the alkalinizing agent to adjust the sample pH to basic conditions.[13]

  • Extraction: Add a precise volume of the organic extraction solvent to the tube.

  • Vortexing: Vortex the mixture vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing and partitioning of the analytes into the organic phase.[17]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to achieve complete phase separation.[17]

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube, avoiding disturbance of the protein pellet and aqueous layer.[17]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[17]

  • Reconstitution: Reconstitute the dried residue in a small, precise volume of the reconstitution solvent.[17]

  • Analysis: The reconstituted sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Protocol 2: LLE from Human Urine

This protocol is based on a method for the analysis of sildenafil and its metabolites in human urine.[10][14]

Materials:

  • Human urine samples

  • Sildenafil and N-desmethyl sildenafil reference standards

  • pH adjustment buffer (e.g., borate buffer, pH 9.0)[10]

  • Organic extraction solvent (e.g., chloroform-1-propanol, 4:1 v/v)[14]

  • Volumetric flasks

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

Procedure:

  • Sample pH Adjustment: Transfer a measured volume of the urine sample (e.g., 3.0 mL) to a volumetric flask and adjust the pH to approximately 7 using the appropriate buffer.[10]

  • Extraction: Transfer the pH-adjusted urine sample to a centrifuge tube and add the organic extraction solvent.

  • Vortexing: Vortex the mixture thoroughly to facilitate the extraction of the analytes.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Organic Layer Collection: Carefully collect the organic layer containing the extracted analytes.

  • Evaporation: Evaporate the organic solvent to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

  • Analysis: The sample is now ready for chromatographic analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the liquid-liquid extraction of sildenafil and its metabolites.

G cluster_workflow LLE Workflow for Sildenafil Analysis start Start: Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is ph_adjust pH Adjustment (Alkalinization) add_is->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

General workflow for liquid-liquid extraction.

Conclusion

The described liquid-liquid extraction protocols provide a reliable and efficient means of isolating sildenafil and its primary metabolite, N-desmethyl sildenafil, from biological matrices. The choice of solvent and specific pH conditions can be optimized based on the analytical instrumentation and desired recovery. The presented data demonstrates that these methods are capable of achieving the necessary sensitivity, precision, and accuracy for a variety of research and clinical applications.

References

Troubleshooting & Optimization

Optimizing MRM transitions for Acetildenafil-d8 in tandem mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for Acetildenafil-d8 in tandem mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: The molecular weight of Acetildenafil is approximately 466.58 g/mol [1][2][3][4][5]. For the deuterated internal standard, this compound, the mass will increase by 8 atomic mass units. Therefore, the expected protonated precursor ion ([M+H]⁺) in positive ionization mode is m/z 475.

Q2: What are the recommended product ions for this compound?

A2: Based on the fragmentation patterns of similar compounds like sildenafil and acetildenafil, two primary product ions are recommended for monitoring this compound (precursor ion m/z 475). A common product ion for sildenafil and its deuterated analogue (sildenafil-d8) is m/z 283.3 and 283.4, respectively[6][7]. Another reported transition for non-deuterated acetildenafil is from m/z 467 to m/z 297[8]. Therefore, the following transitions are suggested for initial evaluation:

  • Primary (Quantifier): 475.x → 283.x

  • Secondary (Qualifier): 475.x → 297.x

It is crucial to empirically determine the most intense and stable product ions on your specific instrument.

Q3: I am not detecting a signal for this compound. What are the possible causes?

A3: Several factors could lead to a lack of signal. First, verify the correct precursor ion (m/z 475) is being targeted. Ensure the mass spectrometer is properly calibrated and that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for compounds of this class. Check the infusion of your this compound standard to confirm its integrity and concentration. Finally, review your chromatographic conditions to ensure the compound is eluting from the column.

Q4: My signal intensity is low. How can I improve it?

A4: Low signal intensity can be addressed by systematically optimizing several parameters. Begin by performing a direct infusion of the this compound standard to optimize the ion source settings and to select the most abundant and stable product ions. Subsequently, optimize the collision energy for each MRM transition, as this is a critical parameter for maximizing fragment ion intensity. Ensure your mobile phase composition is compatible with efficient ionization; for sildenafil-like compounds, acidic mobile phases are often used to promote protonation[9]. Also, consider the possibility of matrix effects from your sample, which may require improved sample preparation or chromatographic separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of MRM transitions for this compound.

Issue Potential Cause(s) Recommended Action(s)
No Precursor Ion Detected Incorrect molecular formula/weight calculation.Verify the molecular weight of Acetildenafil (466.58 g/mol ) and add the mass of eight deuterium atoms. The protonated molecule [M+H]⁺ should be approximately m/z 475.
Instrument not calibrated.Calibrate the mass spectrometer according to the manufacturer's recommendations.
In-source fragmentation.Reduce the cone/declustering potential to minimize fragmentation in the ion source.
Multiple Precursor Ions Observed Presence of adducts (e.g., sodium, potassium).Optimize chromatographic separation to resolve different adducts or adjust mobile phase additives to favor the protonated molecule.
Isotopic variants of other co-eluting compounds.Improve chromatographic resolution to separate the analyte from interfering species.
Low Product Ion Intensity Suboptimal collision energy.Perform a collision energy optimization experiment for each MRM transition.
Incorrect product ions selected.Perform a product ion scan of the precursor ion (m/z 475) to identify the most abundant fragment ions.
Dwell time too short.Increase the dwell time for the this compound transitions to improve signal-to-noise.
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phase with high-purity solvents and flush the LC system.
Matrix interference.Implement a more rigorous sample clean-up procedure or improve chromatographic separation.
Poor Peak Shape Inappropriate mobile phase or gradient.Optimize the mobile phase composition and gradient profile to ensure good peak shape.
Column degradation.Replace the analytical column.
Injection of sample in a solvent stronger than the mobile phase.Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions.

Experimental Protocols

Protocol 1: Determination of Optimal Precursor and Product Ions
  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Full Scan (MS1): Acquire data in full scan mode over a mass range that includes the expected precursor ion (e.g., m/z 100-600) to confirm the m/z of the protonated molecule ([M+H]⁺), which should be approximately 475.

  • Product Ion Scan (MS2): Set the first quadrupole (Q1) to isolate the precursor ion (m/z 475) and scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-500) to identify the most abundant and stable fragment ions. A range of collision energies can be applied to observe fragmentation patterns.

  • Selection of Transitions: Select the most intense product ions for MRM analysis. Typically, one transition is used for quantification (quantifier) and at least one other for confirmation (qualifier). Based on literature for similar compounds, potential product ions to investigate are m/z 283 and m/z 297.

Protocol 2: Optimization of Collision Energy (CE)
  • Method Setup: Create an MRM method with the selected precursor-product ion transitions for this compound.

  • CE Ramp: If your instrument software allows, perform a collision energy optimization experiment by ramping the CE over a range of values (e.g., 5 to 50 eV in 2-5 eV increments) while infusing the standard.

  • Flow Injection Analysis (FIA) or LC-MS: Alternatively, create multiple MRM methods with discrete CE values for each transition. Perform repeated injections of the standard and record the signal intensity for each CE value.

  • Data Analysis: Plot the signal intensity of each product ion as a function of the collision energy.

  • Optimal CE Selection: The optimal collision energy is the value that produces the highest signal intensity for a given transition. This value should be used in the final analytical method.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for this compound based on the analysis of related compounds. The collision energy (CE) should be optimized empirically on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierSuggested Starting CE Range (eV)
This compound 475.x283.x297.x15 - 40
Sildenafil (for comparison)475.4283.3[6]-Optimized empirically
Sildenafil-d8 (for comparison)483.4283.4[7]-Optimized empirically
Acetildenafil (non-deuterated)467297[8]-Optimized empirically

Visualizations

MRM_Optimization_Workflow cluster_preparation Standard Preparation cluster_infusion Direct Infusion & Ion Selection cluster_optimization Collision Energy Optimization cluster_final_method Final Method prep Prepare this compound Standard Solution infuse Infuse Standard into MS prep->infuse ms1 Full Scan (MS1) to Confirm Precursor Ion (m/z 475) infuse->ms1 ms2 Product Ion Scan (MS2) to Identify Fragments ms1->ms2 select_ions Select Quantifier & Qualifier Product Ions ms2->select_ions ce_ramp Perform CE Ramp for Each Transition select_ions->ce_ramp analyze_ce Analyze Intensity vs. CE ce_ramp->analyze_ce optimal_ce Determine Optimal Collision Energy analyze_ce->optimal_ce final_mrm Implement Optimized MRM Transitions & CE in Analytical Method optimal_ce->final_mrm

Caption: Workflow for optimizing MRM transitions for this compound.

Troubleshooting_Logic start Start Troubleshooting no_signal No Signal Detected? start->no_signal low_signal Low Signal Intensity? no_signal->low_signal No check_precursor Verify Precursor Ion (m/z 475) & MS Calibration no_signal->check_precursor Yes poor_peak Poor Peak Shape? low_signal->poor_peak No optimize_ce Optimize Collision Energy low_signal->optimize_ce Yes end Problem Resolved poor_peak->end No optimize_lc Optimize LC Method (Mobile Phase, Gradient) poor_peak->optimize_lc Yes check_infusion Check Standard Infusion & Source Parameters check_precursor->check_infusion check_infusion->low_signal Signal Still Absent/Low check_infusion->end Signal Appears optimize_source Optimize Ion Source Settings optimize_ce->optimize_source improve_sample_prep Improve Sample Preparation (Matrix Effects) optimize_source->improve_sample_prep improve_sample_prep->poor_peak Signal Still Low improve_sample_prep->end Signal Improves check_column Check/Replace Column optimize_lc->check_column check_column->end

Caption: Logical troubleshooting flow for common this compound analysis issues.

References

Troubleshooting poor peak shape for Acetildenafil-d8 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak shape during the HPLC analysis of Acetildenafil-d8.

Frequently Asked Questions (FAQs)

Q1: My this compound peak shape is poor. Where should I begin troubleshooting?

The first step is to determine if the issue affects only the this compound peak or all peaks in the chromatogram. If all peaks are distorted, the problem is likely systemic, pointing to a hardware or column-wide issue. Common causes for system-wide peak distortion include a partially blocked column frit, a void at the column inlet, or issues with extra-column volume.[1] If only the this compound peak is affected, the issue is likely chemical and related to specific interactions between the analyte, the mobile phase, and the stationary phase.[2]

Q2: Why is my this compound peak tailing?

Peak tailing, where a peak extends asymmetrically to the right, is a common issue when analyzing basic compounds like this compound, which is an analog of sildenafil.[3][4] The most frequent cause is the interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[3][5]

Other potential causes include:

  • Mass Overload : Injecting too much sample can saturate the stationary phase.[6] Try reducing the sample concentration.

  • Column Contamination : Strongly retained impurities from previous injections can build up at the column head.[7]

  • Incorrect Mobile Phase pH : If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to tailing.[8]

  • Column Degradation : Loss of stationary phase or end-capping can expose more active silanol sites over time.[9]

Q3: What causes my this compound peak to show fronting?

Peak fronting, where the peak is asymmetric with a leading edge, is often caused by:

  • Sample Overload : Injecting too high a concentration of the sample can lead to a "shark-fin" peak shape.[1] The solution is to decrease the sample concentration or the injection volume.

  • Sample Solvent Incompatibility : If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread improperly at the column inlet.[10] Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Collapse : In rare cases, a physical collapse of the column packing bed, potentially due to extreme pH or temperature, can cause fronting.[1]

Q4: My this compound peak is split into two or has a shoulder. What's wrong?

Peak splitting can be a complex issue with several possible causes.

  • If all peaks are split : This points to a physical problem before separation occurs, such as a partially blocked inlet frit or a void/channel in the column packing.[11][1][12] This disruption creates multiple flow paths for the sample.[11]

  • If only the this compound peak is split :

    • Co-elution : The split peak may actually be two distinct, closely eluting compounds. To test this, try injecting a smaller volume to see if the peaks resolve.[1]

    • Sample Solvent Mismatch : Using an injection solvent much stronger than the mobile phase is a very common cause.[11][10]

    • Mobile Phase pH near pKa : When the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, which may separate slightly on the column, causing a split or distorted peak.[13]

    • Tautomers : Some compounds can exist as tautomers in dynamic equilibrium, which may separate under specific chromatographic conditions.[14]

Troubleshooting Guides

Systematic Troubleshooting Workflow

This workflow provides a logical path to diagnose the root cause of poor peak shape for this compound. Start by observing the chromatogram and follow the decision tree to narrow down the potential issues.

G start Poor Peak Shape Observed (Tailing, Fronting, Split) q1 Does the issue affect ALL peaks? start->q1 systemic_issue Systemic Issue q1->systemic_issue  Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No   frit_guard Partially Blocked Frit or Guard Column systemic_issue->frit_guard column_void Column Void or Channeling systemic_issue->column_void extra_column Excessive Extra-Column Volume systemic_issue->extra_column leaks System Leaks systemic_issue->leaks q2 What is the peak shape? analyte_issue->q2 tailing Tailing q2->tailing fronting Fronting q2->fronting split Split / Shoulder q2->split cause_tailing1 Secondary Interactions (Analyte is Basic) tailing->cause_tailing1 cause_tailing2 Mobile Phase pH not optimized tailing->cause_tailing2 cause_tailing3 Mass Overload tailing->cause_tailing3 cause_fronting1 Sample Overload fronting->cause_fronting1 cause_fronting2 Injection Solvent stronger than Mobile Phase fronting->cause_fronting2 cause_split1 Injection Solvent Mismatch split->cause_split1 cause_split2 Mobile Phase pH ≈ pKa split->cause_split2 cause_split3 Co-elution with impurity split->cause_split3

Caption: A decision tree for troubleshooting poor HPLC peak shape.

Optimizing Mobile Phase pH for this compound

As a basic compound, the retention and peak shape of this compound are highly dependent on the mobile phase pH.[15][16] The mobile phase pH determines the ionization state of the analyte.[15] To achieve sharp, symmetrical peaks, the pH should be adjusted to a value at least 2 units away from the analyte's pKa, ensuring it exists predominantly in a single form (either fully ionized or fully neutral).[13]

G cluster_0 Mobile Phase pH cluster_1 Analyte State (Basic Compound) cluster_2 Expected Peak Shape low_ph Low pH (e.g., pH 2-3) ionized Fully Protonated (Cationic Form) low_ph->ionized mid_ph Mid pH (pH ≈ pKa) mixed Mixture of Protonated and Neutral Forms mid_ph->mixed high_ph High pH (e.g., pH > 9) neutral Fully Neutral (Free Base) high_ph->neutral good_peak1 Good Peak Shape (with proper column choice) ionized->good_peak1 bad_peak Poor Peak Shape (Broad / Split) mixed->bad_peak good_peak2 Good Peak Shape (High pH stable column needed) neutral->good_peak2

References

Technical Support Center: Optimizing Chromatographic Separation of Sildenafil and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of sildenafil from its analogues.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of sildenafil and its related compounds.

Problem Possible Causes Solutions
Poor Resolution Between Sildenafil and its Analogues (e.g., Sildenafil N-oxide) 1. Inappropriate mobile phase composition. 2. Incorrect pH of the mobile phase buffer. 3. Column degradation or contamination. 4. Flow rate is too high.1. Optimize the mobile phase ratio. For C18 columns, adjusting the proportion of organic solvents like acetonitrile and methanol can significantly impact resolution.[1][2] 2. The pH of the buffer is critical. A pH of around 3.0 is often used to ensure good peak shape and resolution for sildenafil and its impurities.[1] 3. Flush the column with a strong solvent or replace it if performance does not improve. 4. Reduce the flow rate to allow for better equilibration and separation. A common flow rate is 1.0 mL/min.[1][2]
Peak Tailing for Sildenafil or Analogue Peaks 1. Presence of active sites on the stationary phase. 2. Sample overload. 3. Inappropriate mobile phase pH.1. Use a mobile phase additive like triethylamine (TEA) to mask silanol groups on the column.[3][4][5] 2. Reduce the injection volume or the concentration of the sample. 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. A pH of 3.0 is often effective.[1]
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks in the HPLC system.1. Ensure accurate and consistent preparation of the mobile phase, including proper degassing. 2. Use a column oven to maintain a constant temperature, typically around 30°C.[1][3] 3. Perform system maintenance, check for leaks, and ensure the pump is delivering a consistent flow rate.
Ghost Peaks Appearing in the Chromatogram 1. Contamination in the mobile phase or diluent. 2. Carryover from previous injections. 3. Impurities in the sample.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program and inject a blank solvent between samples. 3. Ensure proper sample preparation and filtration.
Low Signal-to-Noise Ratio 1. Low detector sensitivity at the chosen wavelength. 2. Sample concentration is too low. 3. High background noise from the detector or electronics.1. Sildenafil has a UV absorption maximum around 290 nm. Ensure the detector is set to an appropriate wavelength.[1][3] Other methods have used 225 nm, 230 nm, and 240 nm.[2][4][6] 2. Increase the sample concentration or injection volume. 3. Check the detector lamp and ensure a stable baseline before injection.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of sildenafil and its common impurities?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. The USP monograph for sildenafil citrate suggests a mobile phase consisting of a buffer (triethylamine adjusted to pH 3.0 with phosphoric acid), methanol, and acetonitrile in a ratio of 58:25:17 (v/v/v).[1] Detection is typically performed at 290 nm.[1]

Q2: How can I confirm the identity of sildenafil and its analogues in my chromatogram?

A2: The most reliable method is to use reference standards for sildenafil and its known analogues (e.g., sildenafil N-oxide, sildenafil related compound A). By comparing the retention times of the peaks in your sample to those of the standards, you can identify the compounds. For further confirmation, mass spectrometry (MS) can be coupled with the chromatographic separation (LC-MS).[7]

Q3: What are the critical system suitability test (SST) parameters for this separation?

A3: According to the USP monograph, key SST parameters include:

  • Resolution: The resolution between sildenafil and sildenafil N-oxide should be not less than 2.5.[1]

  • Tailing Factor: The tailing factor for the sildenafil peak should not be more than 1.5.[1]

  • Reproducibility (Relative Standard Deviation - RSD): The %RSD for replicate injections of the standard solution should be not more than 0.85%.[1]

Q4: Can UPLC be used for a faster separation?

A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) can significantly reduce the analysis time. A UPLC-MS/MS method has been developed that separates sildenafil and its analogues in just 6 minutes, compared to longer HPLC run times.[7][8] This method typically uses a sub-2 µm particle size column (e.g., ACQUITY UPLC BEH C18, 1.7 µm) and a gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile.[7]

Experimental Protocols

USP Recommended HPLC Method for Sildenafil and Related Compounds[1]
  • Column: Ascentis® Express C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of buffer, methanol, and acetonitrile (58:25:17, v/v/v).

    • Buffer Preparation: Dilute 7 mL of triethylamine with water to 1 L. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 290 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase.

UPLC-MS/MS Method for Rapid Analysis[7]
  • Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-2 min: Gradient to 30% B

    • 2-4 min: Gradient to 40% B

    • 4-6 min: Gradient to 50% B

    • Post-run: Return to initial conditions.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 1 µL.

  • Detection: Mass Spectrometry (MS/MS) in positive ion mode.

Quantitative Data Summary

Method Column Mobile Phase Flow Rate (mL/min) Sildenafil Retention Time (min) Key Analogues Separated Reference
HPLC (USP)Ascentis® Express C18 (150 x 4.6 mm, 5 µm)Buffer (pH 3.0), Methanol, Acetonitrile (58:25:17)1.0~5.0 (Relative Retention Time = 1.0)Sildenafil N-oxide (RRT ~1.2), Sildenafil Related Compound A (RRT ~1.7)[1]
RP-HPLCLiChrosorb® RP-18 (150 x 4.0 mm, 5 μm)Acetonitrile, Methanol, 0.5% Triethylamine (15:26:59)1.0Not specifiedNot specified[3]
RP-HPLCC18Acetonitrile, 0.05 M Potassium Dihydrogen Orthophosphate (70:30)1.0Not specifiedProcess-related impurities[2][9]
UPLC-MS/MSACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Gradient of 0.1% Formic Acid in Water and Acetonitrile0.2Not specifiedVardenafil, Tadalafil, and others[7]
RP-HPLCWaters Spherisorb® C18 (250 x 4.6 mm, 5 µm)0.2% TEA (pH 3 with OPA), Acetonitrile (60:40)1.05.01Not specified[5]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Prepare Sample (Dissolve in Diluent) injector Injector prep_sample->injector Sample prep_mp Prepare Mobile Phase (Mix, Degas, pH Adjust) pump Pump prep_mp->pump Mobile Phase pump->injector column C18 Column injector->column detector UV Detector (e.g., 290 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Analyze Data (Resolution, Tailing, Area) chromatogram->analysis

Caption: High-level workflow for HPLC analysis of sildenafil.

troubleshooting_logic cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Poor Chromatographic Result check_mp Check Mobile Phase (Composition, pH) start->check_mp check_tailing Peak Tailing? start->check_tailing check_temp Check Column Temperature start->check_temp check_col Check Column (Age, Contamination) check_mp->check_col check_fr Check Flow Rate check_col->check_fr add_tea Add TEA to Mobile Phase check_tailing->add_tea Yes reduce_conc Reduce Sample Concentration check_tailing->reduce_conc Yes check_pump Check Pump & System Leaks check_temp->check_pump

Caption: Troubleshooting logic for common HPLC separation problems.

References

Enhancing the sensitivity of Acetildenafil-d8 detection in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection of Acetildenafil-d8 in complex samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using LC-MS/MS.

Question: Why is the this compound signal intensity low or inconsistent?

Answer: Low or inconsistent signal intensity for this compound, used as an internal standard, can significantly impact the accuracy and precision of your quantitative analysis.[1] This issue often stems from matrix effects, particularly ion suppression.[2][3]

  • Potential Cause 1: Ion Suppression. Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to a suppressed signal.[1][3] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[4]

    • Solution:

      • Improve Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simpler methods like protein precipitation or QuEChERS for complex matrices.[5] For example, using a mixed-mode cation exchange SPE cartridge can provide enhanced selectivity for analytes like sildenafil and its analogues.[5]

      • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[1]

      • Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components, thereby minimizing ion suppression. However, this may also decrease the concentration of the target analyte, so a balance must be found.

  • Potential Cause 2: Suboptimal Mass Spectrometer Settings. Incorrect mass spectrometer parameters can lead to poor detection.

    • Solution:

      • Optimize MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for this compound. For sildenafil-d8, a common precursor-to-product ion transition is m/z 483.3 → m/z 108.1.[6] While specific transitions for this compound are not detailed in the provided results, a similar fragmentation pattern to acetildenafil (m/z 467/297) would be expected with a mass shift corresponding to the deuterium labeling.[7]

      • Tune Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to ensure efficient ionization of this compound.

Question: Why am I observing high background noise or extraneous peaks in the chromatogram for this compound?

Answer: High background noise or the presence of interfering peaks can compromise the limit of detection (LOD) and limit of quantitation (LOQ).[1]

  • Potential Cause 1: Insufficient Sample Clean-up. A complex sample matrix that has not been adequately cleaned will introduce numerous endogenous compounds into the LC-MS/MS system.[5]

    • Solution:

      • Implement a More Effective Sample Preparation Method: As mentioned previously, switching from a simple protein precipitation or QuEChERS method to a more selective technique like Solid-Phase Extraction (SPE) can significantly reduce matrix interferences.[5] A comparison of a sample without cleanup versus one with SPE cleanup clearly shows a reduction in background noise.[5]

      • Use a Divert Valve: Program the LC system's divert valve to send the highly polar, unretained matrix components to waste at the beginning of the chromatographic run, preventing them from entering the mass spectrometer.

  • Potential Cause 2: Contamination. Contamination can originate from various sources, including solvents, glassware, or the LC system itself.

    • Solution:

      • Use High-Purity Solvents: Always use LC-MS grade solvents and reagents.

      • Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned.

      • Perform System Blank Runs: Regularly run blank injections (solvent only) to check for system contamination.

Question: The peak shape for this compound is poor (e.g., fronting, tailing, or broad). What can I do?

Answer: Poor peak shape can affect the accuracy of integration and, consequently, the quantitative results.

  • Potential Cause 1: Chromatographic Issues.

    • Solution:

      • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For sildenafil and its analogues, which are basic compounds, a mobile phase containing a small amount of formic acid or ammonium acetate is often used to ensure good peak shape.[6][8]

      • Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try reducing the injection volume or diluting the sample.

      • Column Degradation: The column may be nearing the end of its lifespan. Replace the column and use a guard column to extend its life.

  • Potential Cause 2: Incompatibility between Injection Solvent and Mobile Phase.

    • Solution:

      • Match Solvent Strength: If possible, dissolve the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase composition. A strong injection solvent can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a deuterated analogue of acetildenafil. As a stable isotope-labeled internal standard (SIL-IS), it is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte of interest (acetildenafil), it co-elutes and experiences similar ionization effects and potential matrix suppression.[1] This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to higher precision and accuracy in the final results.[9]

Q2: How should I prepare my stock solutions and store this compound?

A2: this compound should be dissolved in a high-purity organic solvent such as methanol or acetonitrile to prepare a stock solution. It is recommended to store the stock solution in a tightly sealed container at a low temperature (e.g., -20°C) to prevent evaporation and degradation. Working solutions can be prepared by diluting the stock solution as needed.

Q3: What are typical LC-MS/MS parameters for the analysis of sildenafil analogues like acetildenafil?

A3: While parameters should be optimized for your specific instrument and application, typical starting points are:

  • Ionization Mode: Positive Electrospray Ionization (ESI) is commonly used.[10]

  • Column: A C18 reversed-phase column is frequently employed.[6][8]

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing a modifier like 0.1% formic acid or 10 mM ammonium acetate, is typical.[6][8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For example, the transition for sildenafil is often m/z 475.4 → m/z 283.3.[6] The transitions for acetildenafil and this compound would need to be determined empirically but would be based on their respective precursor masses and expected fragmentation patterns.

Data Presentation

Table 1: Recovery and Reproducibility of Sildenafil Analogues using Plexa PCX SPE in a Complex Supplement Matrix[5]

CompoundSpike Level (ng/g)Average Recovery (%)% RSD (n=3)
Sildenafil5095.84.6
Vardenafil5098.25.1
Tadalafil5092.46.2
Yohimbine5099.53.9

Table 2: LC-MS/MS Method Performance for Sildenafil and N-desmethyl sildenafil in Human Plasma[6][8]

ParameterSildenafilN-desmethyl sildenafil
Linearity Range (ng/mL)1.0 - 1000.0[8]0.5 - 500.0[8]
Correlation Coefficient (r²)>0.99[6]>0.99[6]
Intra-day Precision (%RSD)<6.5%[6]<6.3%[6]
Inter-day Precision (%RSD)<6.5%[6]<6.3%[6]
Accuracy (%)86.50 - 105.67%[6]96.83 - 114.40%[6]
LLOQ (ng/mL)2.00[6]2.00[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices

This protocol is adapted from methodologies designed for the extraction of sildenafil and its analogues from complex dietary supplements.[5]

  • Sample Homogenization: Weigh 100 mg of the homogenized sample into a centrifuge tube.

  • Spiking: Add the this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile and ultrasonicate for 10 minutes.[7]

  • Centrifugation: Centrifuge the sample to pellet solid material.

  • Acidification: Transfer the supernatant to a new tube and add phosphoric acid to form the cationic species of the analytes.[5]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX, 60 mg) with methanol followed by acidified water.

  • Loading: Load the acidified extract onto the SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent (e.g., acidified water followed by methanol) to remove interferences.

  • Elution: Elute the analytes using a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). Ammonium hydroxide deprotonates the analytes, changing their affinity for the stationary phase.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is a representative method for the analysis of sildenafil and its analogues.[6][8]

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 analytical column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient Elution: Develop a suitable gradient program to separate the analytes from matrix interferences. For example, start with a low percentage of Mobile Phase B and ramp up to a high percentage over several minutes.

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • Sildenafil: m/z 475.4 → 283.3[6]

    • N-desmethyl sildenafil: m/z 461.4 → 283.2[6]

    • Sildenafil-d8 (IS): m/z 483.3 → 108.1[6]

    • This compound (IS): Determine the specific precursor and product ions by infusing a standard solution. The precursor will be the [M+H]+ ion of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Sample Spike Spike with This compound (IS) Sample->Spike Extract Solvent Extraction (e.g., Acetonitrile) Spike->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Final Evaporate & Reconstitute Cleanup->Final LC UHPLC Separation (C18 Column) Final->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Processing & Quantification MS->Data

Caption: Experimental workflow for enhancing this compound detection.

signaling_pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Relax Smooth Muscle Relaxation cGMP->Relax leads to AMP 5'-GMP PDE5->AMP degrades Acetildenafil Acetildenafil Acetildenafil->PDE5 inhibits

Caption: Acetildenafil's mechanism of action via the NO/cGMP pathway.

References

Technical Support Center: Preventing Contamination and Carryover in LC-MS Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent contamination and carryover issues in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

Troubleshooting Guides

Issue: Unexplained peaks or high background noise in blank injections.

This is a common indicator of either system contamination or sample carryover. The first step is to differentiate between the two.

1. Distinguishing Between Contamination and Carryover

  • Carryover is the appearance of an analyte signal in a blank injection immediately following the analysis of a high-concentration sample. This signal should decrease with subsequent blank injections.[1][2]

  • Contamination results in a consistent or sporadic appearance of extraneous peaks in all blanks, regardless of the preceding sample.[2]

Experimental Protocol: Carryover vs. Contamination Test

  • Inject a "Pre-Blank" (a blank solvent run before any sample). This should be clean.

  • Inject a high-concentration standard of your analyte.

  • Inject a series of at least three "Post-Blanks" immediately after the standard.

  • Analysis:

    • If the peak of interest appears in the first Post-Blank and its intensity decreases in subsequent blanks, the issue is carryover .[2]

    • If all blanks (including the Pre-Blank) show similar levels of the extraneous peak, the issue is contamination of the mobile phase, solvent, or system components.[2]

Issue: Confirmed sample carryover.

Once carryover is confirmed, the next step is to systematically identify the source within the LC-MS system.

2. Identifying the Source of Carryover

Carryover can originate from various components in the sample flow path, including the autosampler, injection valve, sample loop, column, and the MS ion source.[1] A systematic approach of component isolation is crucial for pinpointing the problematic part.

Experimental Protocol: Isolating the Carryover Source

This protocol involves systematically removing components from the flow path to determine their contribution to the carryover.

  • MS System Check:

    • Disconnect the LC from the MS.

    • Directly infuse the mobile phase into the mass spectrometer using a syringe pump.

    • If the carryover peak is still present, the MS ion source is the likely origin.[1] Proceed to the "MS Ion Source Cleaning" protocol.

  • LC System Check (if MS is clean):

    • Column Check:

      • Remove the analytical column and replace it with a union.

      • Run the "Carryover vs. Contamination Test" again.

      • If carryover is significantly reduced or eliminated, the column (including the guard column and frits) is a primary source.[1][3]

    • Autosampler Check:

      • If carryover persists without the column, the autosampler is the next suspect.[1] This includes the needle, injection port, sample loop, and valve seals.[1][2]

      • Thoroughly clean the autosampler components using strong, appropriate solvents.[4][5] Consider replacing consumable parts like rotor seals.[2]

Troubleshooting Logic Diagram

Carryover_Troubleshooting start Unexplained Peak in Blank distinguish Distinguish: Carryover or Contamination? start->distinguish carryover Carryover Confirmed distinguish->carryover Decreasing signal in post-blanks contamination Contamination Confirmed distinguish->contamination Consistent signal in all blanks isolate_source Isolate Carryover Source carryover->isolate_source ms_check Check MS Direct Infusion isolate_source->ms_check Start with MS lc_check Check LC Components ms_check->lc_check Peak Absent ms_source MS Ion Source is the Source ms_check->ms_source Peak Present column_check Remove Column lc_check->column_check autosampler_check Autosampler is the Source column_check->autosampler_check Carryover Persists column_source Column is the Source column_check->column_source Carryover Gone

Caption: A flowchart for systematically troubleshooting carryover in an LC-MS system.

FAQs: Contamination and Carryover

Q1: What are the most common sources of contamination in an LC-MS system?

Common sources of contamination include:

  • Solvents and Mobile Phases: Impurities in solvents, microbial growth in aqueous mobile phases, and contaminated additives.[6][7]

  • Sample Preparation: Plasticizers leaching from tubes and plates, impurities from SPE cartridges, and residues from glassware.[8]

  • LC-MS Instrumentation: Leaching from tubing, worn pump seals, and contaminated solvent bottles.[6][9]

  • Laboratory Environment: Volatile compounds in the lab air, such as siloxanes from personal care products and phthalates from plastics.[8][10]

Q2: How can I prevent contamination?

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared aqueous mobile phases.[11]

  • Maintain Good Laboratory Practices: Wear nitrile gloves when handling components and samples.[6][12] Use dedicated glassware for mobile phase preparation and avoid washing with detergents.[11][12]

  • Proper System Maintenance: Regularly flush the entire LC system.[8]

  • Effective Sample Preparation: Ensure sample cleanup procedures are robust to remove matrix components that can foul the system.[6]

Q3: What are some effective cleaning solutions for carryover?

The choice of wash solvent is critical and depends on the analyte's properties. A strong, effective wash solution should be able to solubilize the analyte better than the mobile phase. For stubborn carryover of peptides and proteins, a wash solution containing trifluoroethanol (TFE) has been shown to be effective.[13][14] For compounds like omeprazole, a basic wash solvent containing ammonium hydroxide can be effective.

Experimental Protocol: General Purpose LC System Flush

  • Remove the column and any detectors sensitive to harsh solvents.

  • Flush the system sequentially with the following solvents for at least 30 minutes each:

    • LC-MS grade water

    • Isopropanol

    • Methanol

    • Acetonitrile

  • Re-equilibrate the system with your mobile phase before reinstalling the column.

Experimental Protocol: MS Ion Source Cleaning

  • Follow the manufacturer's instructions for venting the instrument and removing the ion source.

  • Disassemble the ion source components (e.g., capillary, cone, transfer tube).

  • Sonicate the metal parts in a sequence of solvents, such as:

    • 50:50 water/methanol

    • Methanol

    • Isopropanol

  • Allow the parts to dry completely before reassembly.

Q4: How much carryover is considered acceptable?

For regulated bioanalytical methods, carryover in a blank injection following the highest concentration standard should not be more than 20% of the response of the lower limit of quantification (LLOQ).[2] To achieve a wide dynamic range (e.g., four orders of magnitude), carryover must often be reduced to below 0.002%.

Quantitative Data Summary

The following table summarizes carryover data from a study on Neuropeptide Y (NPY), illustrating how different system configurations can impact the extent of carryover.

LC-MS ConfigurationCarryover Ratio (%) in First Blank
Full System (with guard column)4.05
System without Column2.41
System without Guard Column2.15

Data adapted from a study on Neuropeptide Y carryover. The carryover was assessed after an injection of 1 μL of 1 μM NPY.[1][3]

Best Practices Workflow

The following diagram outlines a general workflow for minimizing contamination and carryover in routine LC-MS analysis.

Best_Practices_Workflow start Start of Analysis Sequence prep Use High-Purity Solvents & Fresh Mobile Phase start->prep sample_prep Clean Sample Preparation (Minimize Plastics) prep->sample_prep system_prep System Equilibration & Blank Injection sample_prep->system_prep sequence Run Analytical Sequence (High-Conc Samples Last if Possible) system_prep->sequence wash Include Blank Injections & Strong Wash Steps sequence->wash end End of Sequence wash->end shutdown Proper System Shutdown (Flush with Organic Solvent) end->shutdown

Caption: A workflow of best practices for minimizing contamination and carryover.

References

Fine-tuning mobile phase composition for better sildenafil separation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sildenafil HPLC Separation

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of sildenafil.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common chromatographic issues encountered during sildenafil analysis, with a focus on mobile phase adjustments.

Q1: Why is my sildenafil peak tailing, and how can I fix it?

A: Peak tailing for sildenafil, a basic compound, is commonly caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based stationary phase of the HPLC column.[1][2]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjusting the aqueous portion of your mobile phase to a pH of approximately 3.0 is highly effective.[3][4] At this pH, sildenafil is protonated, but more importantly, the ionization of the silanol groups is suppressed, which minimizes the unwanted secondary interactions.[1]

  • Add a Competing Base: Incorporate a small amount of a basic modifier, such as 0.1-0.3% Triethylamine (TEA), into your mobile phase.[3][5] TEA acts as a competing base that preferentially interacts with the active silanol sites, effectively shielding the sildenafil analyte from these interactions and improving peak shape.

  • Check Your Column: Ensure you are using a high-quality, end-capped C18 column. Older columns can lose their end-capping, exposing more silanol groups. Columns specifically designed for basic compounds can also provide better peak symmetry.[2][6]

Q2: I am seeing poor resolution between sildenafil and its impurities. How can I improve it by changing the mobile phase?

A: Poor resolution can often be traced back to a mobile phase that is not optimized for the specific sample matrix. The key is to adjust the elution strength and selectivity.

Troubleshooting Steps:

  • Adjust the Organic Modifier Ratio: The ratio of acetonitrile or methanol to the aqueous buffer is a critical parameter.[3]

    • To increase resolution from early-eluting impurities: Decrease the percentage of the organic modifier (e.g., from 50% acetonitrile to 45%). This will increase retention time and allow for better separation.

    • To improve separation of closely eluting or late-eluting peaks: A shallower gradient or a slight change in the isocratic organic content can alter selectivity.

  • Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of sildenafil and its impurities.[3][7] Systematically varying the pH (e.g., from 3.0 to 3.5) may improve the separation factor between the peaks of interest.

  • Try a Different Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a combination of the two. Methanol and acetonitrile have different selectivities and can alter the elution order and resolution of compounds.

Q3: My sildenafil retention time is shifting between injections. What is the likely cause related to the mobile phase?

A: Retention time variability is often due to inconsistencies in the mobile phase or system conditions.

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Preparation: Always filter (using a 0.2 µm or 0.45 µm membrane filter) and degas the mobile phase thoroughly before use to prevent bubbles and ensure consistent pump performance.[3][4]

  • Prepare Fresh Mobile Phase Daily: Buffered mobile phases, especially at low concentrations, can change pH or support microbial growth over time. Preparing fresh solutions for each run is a best practice.[3]

  • Use a Column Oven: Temperature fluctuations can cause significant shifts in retention time. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30 °C) is crucial for reproducibility.[8][9]

  • Check for Leaks and Ensure System Equilibration: Ensure there are no leaks in the system, as this can affect the flow rate. Always allow the column to fully equilibrate with the mobile phase until a stable baseline is achieved before injecting your first sample.[9]

Data Presentation: Mobile Phase Composition Comparison

The following table summarizes various mobile phase compositions used for sildenafil analysis, highlighting their impact on retention time (RT). This allows for easy comparison to select a starting point for method development.

Column TypeMobile Phase Composition (Aqueous : Organic)pHFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
Waters Spherisorb® C18 (5 µm, 4.6x250 mm)0.2% Triethylamine (TEA) : Acetonitrile (ACN) (60:40)3.01.02305.01[3][10]
Welchrom C18 (5 µm, 4.6x250 mm)10 mM Phosphate Buffer : ACN (50:50)3.01.02303.47[4]
ACE 5 C18 (5 µm, 4.6x250 mm)0.2 M Ammonium Acetate : ACN (40:60)7.01.0240~5.0[11]
Inertsil C18 (5 µm, 4.6x150 mm)Phosphate Buffer : ACN (30:70)7.00.82284.09[12]
Ascentis® Express C18 (5 µm, 4.6x150 mm)Buffer (TEA) : Methanol : ACN (58:25:17)3.01.0290N/A[8]

Experimental Protocols

This section provides a detailed methodology for a common RP-HPLC analysis of sildenafil.

Protocol: Sildenafil Analysis with pH Control

This protocol is based on established methods utilizing a low pH mobile phase to ensure robust and symmetric peaks.[4]

1. Reagents and Materials:

  • Sildenafil Citrate Reference Standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (OPA)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.45 µm Membrane Filters

2. Mobile Phase Preparation (10 mM Phosphate Buffer pH 3.0 : ACN (50:50 v/v)):

  • Aqueous Phase: Dissolve approximately 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 10 mM solution.

  • pH Adjustment: Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

  • Final Mobile Phase: Mix the prepared pH 3.0 phosphate buffer and acetonitrile in a 50:50 volume/volume ratio.

  • Filtration and Degassing: Filter the final mobile phase mixture through a 0.45 µm nylon membrane filter and degas for at least 15 minutes using an ultrasonic bath before placing it in the HPLC reservoir.[4]

3. Standard Solution Preparation (Example: 100 µg/mL):

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of sildenafil citrate reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard: Dilute 1 mL of the stock solution to 10 mL with the mobile phase to obtain a concentration of 100 µg/mL.

4. Sample Preparation (from Tablets):

  • Weigh and finely powder no fewer than 20 tablets.

  • Transfer a portion of the powder equivalent to 100 mg of sildenafil citrate into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.[4]

  • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

5. Chromatographic Conditions:

  • HPLC System: Standard HPLC with UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 10 mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[4]

Visualizations

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting common HPLC separation issues for sildenafil by adjusting mobile phase parameters.

G start Chromatographic Issue with Sildenafil Peak? p_tailing Peak Tailing? start->p_tailing p_resolution Poor Resolution? start->p_resolution p_retention Retention Time Shift? start->p_retention sol_ph Lower Mobile Phase pH (e.g., to pH 3.0) p_tailing->sol_ph Yes sol_tea Add Competing Base (e.g., 0.1% TEA) p_tailing->sol_tea Yes sol_ratio Adjust Organic % (e.g., ACN/MeOH) p_resolution->sol_ratio Yes sol_ph_res Vary Mobile Phase pH to alter selectivity p_resolution->sol_ph_res Yes sol_prep Ensure Fresh, Filtered, and Degassed Mobile Phase p_retention->sol_prep Yes sol_temp Use Column Oven for Stable Temperature p_retention->sol_temp Yes

Caption: Troubleshooting workflow for sildenafil HPLC analysis.

General Experimental Workflow

This diagram illustrates the standard sequence of operations for performing an HPLC analysis, from sample preparation to final data processing.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC System Operation cluster_data 3. Data Handling p1 Prepare Mobile Phase (Buffer, Organic) p2 Prepare Standards & Samples s1 System Startup & Purge p2->s1 s2 Column Equilibration s1->s2 s3 Inject Sequence s2->s3 d1 Data Acquisition s3->d1 d2 Peak Integration & Quantification d1->d2 d3 Generate Report d2->d3

Caption: General workflow for a typical HPLC experiment.

References

Validation & Comparative

A Comparative Guide to the Full Method Validation for Sildenafil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of sildenafil, a key active ingredient in treatments for erectile dysfunction and pulmonary arterial hypertension. While the prompt specified the use of Acetildenafil-d8 as an internal standard, a thorough review of published scientific literature did not yield specific method validations employing this particular deuterated analog. However, the principles of method validation remain consistent, and a wealth of data exists for the quantification of sildenafil using other internal standards, most notably its deuterated form, sildenafil-d8, as well as other compounds.

This guide will, therefore, focus on a detailed comparison of established methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), using sildenafil-d8 and other common internal standards. The aim is to provide researchers with the necessary data and protocols to select and implement a robust and reliable method for their specific analytical needs.

Quantitative Performance of Sildenafil Quantification Methods

The following tables summarize the key validation parameters from various published studies, offering a clear comparison of their performance.

Table 1: Comparison of LC-MS/MS Method Parameters for Sildenafil Quantification

ParameterMethod 1 (Sildenafil-d8 IS)Method 2 (Sildenafil-d8 IS)Method 3 (Tadalafil IS)
Linearity Range (ng/mL) 1.0 - 1000.0[1]2.00 - 1000[2]5 - 1200
Correlation Coefficient (r²) ≥ 0.9998[1]> 0.99[2]Not Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0[1]2.00[2]5
Intra-day Precision (%RSD) 1.5 - 5.1[1]< 6.5[2]Not Specified
Inter-day Precision (%RSD) 2.2 - 3.4[1]< 6.5[2]Not Specified
Intra-day Accuracy (%) 97.3 - 98.3[1]86.50 - 105.67[2]Not Specified
Inter-day Accuracy (%) 96.7 - 97.2[1]Not SpecifiedNot Specified
Extraction Method Liquid-Liquid Extraction[1]Protein Precipitation[2]Not Specified

Table 2: Comparison of HPLC-UV Method Parameters for Sildenafil Quantification

ParameterMethod 4 (No Internal Standard)Method 5 (No Internal Standard)
Linearity Range (µg/mL) 0.1 - 30[3]0.01 - 60.00[4]
Correlation Coefficient (r²) 0.999[3]0.9999[4]
Limit of Detection (LOD) (ng/mL) 1.70[3]3.82[4]
Limit of Quantification (LOQ) (ng/mL) 5.40[3]11.57[4]
Intra-day Precision (%RSD) 0.13 - 1.56[3]Not Specified
Inter-day Precision (%RSD) 0.30 - 1.60[3]Not Specified
Accuracy (%) 99.15 - 101.85[3]100.18 (recovery)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for the quantification of sildenafil.

Protocol 1: LC-MS/MS Quantification of Sildenafil in Human Plasma using Sildenafil-d8 as Internal Standard

This protocol is a composite based on common practices in the cited literature[1][2].

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma, add 25 µL of sildenafil-d8 internal standard solution (concentration to be optimized).

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[1].

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (5:95 v/v)[1].

  • Flow Rate: 0.6 mL/min[1].

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Applied Biosystems API 4000 or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sildenafil: m/z 475.2 → 283.4[1]

    • Sildenafil-d8: m/z 483.4 → 283.4[1]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).

Protocol 2: HPLC-UV Quantification of Sildenafil in Pharmaceutical Formulations

This protocol is based on a validated HPLC-UV method[3].

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve sildenafil citrate in a suitable solvent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 2-100 µg/mL).

  • Sample Preparation: Crush tablets and dissolve a portion equivalent to a known amount of sildenafil in the mobile phase. Filter the solution before injection.

2. Chromatographic Conditions

  • HPLC System: Schimadzu LC-2010 or equivalent[3].

  • Column: Hypersil BDS-C18 (125 x 4 mm i.d., 5 μm)[3].

  • Mobile Phase: Phosphate buffer (20 mM, pH 2.8) and acetonitrile (71:29, v/v)[3].

  • Flow Rate: 1.5 mL/min[3].

  • Injection Volume: 25 µL[3].

  • Detection Wavelength: 285 nm[3].

  • Column Temperature: 25°C[3].

Visualizing the Workflow and Validation Relationships

Diagrams can provide a clear and concise overview of complex processes. The following have been generated using Graphviz (DOT language) to illustrate the experimental workflow and the logical connections between method validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (e.g., Sildenafil-d8) plasma_sample->add_is extraction Extraction (LLE or PPT) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Peak Area Ratios) msms->quantification

Caption: Experimental workflow for sildenafil quantification by LC-MS/MS.

validation_parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Method_Validation Method_Validation Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Stability Stability Method_Validation->Stability Matrix_Effect Matrix Effect Selectivity->Matrix_Effect LLOQ Lower Limit of Quantification Linearity->LLOQ Recovery Recovery Accuracy->Recovery

Caption: Interrelationship of key method validation parameters.

References

A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of an analytical method from one laboratory to another is a critical step in the pharmaceutical development lifecycle. This process, often referred to as method transfer or inter-laboratory cross-validation, ensures that a validated analytical procedure will yield consistent and reliable results regardless of the testing site, personnel, or equipment.[1][2] A robust method transfer provides documented evidence that the receiving laboratory is qualified to perform the method as intended.[3]

This guide provides a comprehensive overview of the approaches to cross-validating analytical methods, complete with detailed experimental protocols, data presentation tables, and visual workflows to facilitate understanding and implementation.

Choosing the Right Approach for Method Transfer

There are several strategies for conducting an analytical method transfer, and the choice depends on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[2] The primary approaches include:

  • Comparative Testing: This is the most common approach where both the transferring (sending) and receiving laboratories analyze the same set of samples from the same homogenous batch.[4][5] The results are then statistically compared against predefined acceptance criteria.[4]

  • Co-validation: In this approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[4][6] This is often employed when a new method is being developed and needs to be implemented at multiple sites.

  • Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method.[2][4] This is typically necessary when there are significant differences in the laboratory environments or equipment between the two sites.[2]

  • Transfer Waiver: In some cases, a formal transfer study may be waived. This is justifiable when the receiving laboratory is already familiar with the method, or the method is a simple, compendial procedure.[2]

The following diagram illustrates a decision-making workflow for selecting the appropriate method transfer approach.

G start Start: Need to Transfer Analytical Method is_compendial Is the method a simple compendial procedure? start->is_compendial is_receiving_lab_experienced Is the receiving lab experienced with the method? is_compendial->is_receiving_lab_experienced No transfer_waiver Transfer Waiver is_compendial->transfer_waiver Yes is_new_method Is this a new method being validated for multi-site use? is_receiving_lab_experienced->is_new_method No is_receiving_lab_experienced->transfer_waiver Yes significant_differences Are there significant differences in lab equipment/environment? is_new_method->significant_differences No co_validation Co-validation is_new_method->co_validation Yes comparative_testing Comparative Testing significant_differences->comparative_testing No revalidation Revalidation (Full or Partial) significant_differences->revalidation Yes end End transfer_waiver->end comparative_testing->end co_validation->end revalidation->end

Figure 1. Decision tree for selecting a method transfer approach.

Experimental Protocols

A well-defined protocol is essential for a successful method transfer.[4] The protocol should be agreed upon by both the transferring and receiving laboratories before the study commences.

Protocol for Comparative Testing of an HPLC Assay Method

This protocol outlines the steps for a comparative study to transfer a High-Performance Liquid Chromatography (HPLC) method for the assay of a drug substance.

1. Objective: To demonstrate that the receiving laboratory can produce equivalent results to the transferring laboratory for the assay of Drug Substance X using HPLC method No. YYY.

2. Scope: This protocol applies to the transfer of the validated HPLC assay method for Drug Substance X from the transferring laboratory to the receiving laboratory.

3. Responsibilities:

  • Transferring Laboratory: Provide the validated analytical method, reference standards, and well-characterized samples. Generate comparative data.
  • Receiving Laboratory: Ensure equipment is qualified and personnel are trained. Generate comparative data.
  • Both Laboratories: Jointly review and approve the protocol and final report.

4. Materials and Equipment:

  • Drug Substance X (one batch)
  • Reference Standard for Drug Substance X
  • HPLC grade solvents and reagents as specified in the method
  • Validated HPLC system with UV detector

5. Experimental Design:

  • One analyst from each laboratory will perform the analysis.
  • Six independent preparations of the Drug Substance X sample will be analyzed by each laboratory.
  • Three replicate injections will be made for each sample preparation.

6. Procedure:

  • Both laboratories will follow the analytical method No. YYY without deviation.
  • System suitability tests will be performed and must meet the established criteria before sample analysis.
  • The assay of Drug Substance X will be calculated against the reference standard.

7. Acceptance Criteria:

  • The mean assay value from the receiving laboratory should not differ from the mean assay value of the transferring laboratory by more than 2.0%.
  • The Relative Standard Deviation (RSD) of the six assay results from the receiving laboratory should not be more than 2.0%.
  • An F-test will be used to compare the variances of the two laboratories, and a two one-sided t-test (TOST) for equivalence may be applied.[7][8]

Protocol for Comparative Testing of an HPLC Related Substances Method

This protocol describes a comparative study for the transfer of an HPLC method for the determination of related substances in a drug product.

1. Objective: To demonstrate that the receiving laboratory can produce equivalent results to the transferring laboratory for the determination of related substances in Drug Product Z by HPLC method No. ZZZ.

2. Scope: This protocol applies to the transfer of the validated HPLC related substances method for Drug Product Z from the transferring laboratory to the receiving laboratory.

3. Responsibilities: (As per the HPLC Assay Method protocol)

4. Materials and Equipment:

  • Drug Product Z (one batch, including a sample spiked with known impurities if necessary)
  • Reference Standards for known impurities
  • HPLC grade solvents and reagents as specified in the method
  • Validated HPLC system with UV or PDA detector

5. Experimental Design:

  • One analyst from each laboratory will perform the analysis.
  • Six independent preparations of the Drug Product Z sample will be analyzed by each laboratory.
  • For samples where impurities are below the quantitation limit, spiked samples should be used.[4]

6. Procedure:

  • Both laboratories will follow the analytical method No. ZZZ without deviation.
  • System suitability tests, including resolution between critical peak pairs, will be performed and must meet the established criteria.
  • The levels of known and unknown impurities will be determined.

7. Acceptance Criteria:

  • For impurities present at a level of >0.5%, the absolute difference in the mean percentage of the impurity between the two laboratories should not be more than 0.2%.[4]
  • For impurities present at a level between the limit of quantitation (LOQ) and 0.5%, the absolute difference in the mean percentage of the impurity should not be more than 0.1%.
  • The RSD for the areas of the main peak from six replicate injections should be ≤ 2.0%.

Data Presentation

Clear and concise presentation of the data is crucial for a straightforward comparison of the results from the two laboratories.

Table 1: Comparative Data for HPLC Assay Method Transfer

Sample PreparationTransferring Lab (% Assay)Receiving Lab (% Assay)
199.899.5
2100.1100.3
399.999.8
4100.2100.5
599.799.6
6100.3100.1
Mean 100.0 100.0
Std. Dev. 0.25 0.38
RSD (%) 0.25 0.38
Difference in Means (%) \multicolumn{2}{c}{0.0 }

Table 2: Comparative Data for HPLC Related Substances Method Transfer

ImpurityTransferring Lab (% Area)Receiving Lab (% Area)Absolute Difference (%)
Impurity A0.650.680.03
Impurity B0.210.240.03
Unknown Impurity 10.080.090.01
Total Impurities 0.94 1.01 0.07

Workflow for Analytical Method Transfer

The following diagram illustrates the typical workflow for an analytical method transfer using a comparative testing approach.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase p1 Initiate Method Transfer p2 Form Transfer Team (Sending & Receiving Labs) p1->p2 p3 Develop & Approve Transfer Protocol p2->p3 e1 Sending Lab Analyzes Samples p3->e1 e2 Receiving Lab Analyzes Samples p3->e2 ev1 Compile & Compare Data e1->ev1 e2->ev1 ev2 Perform Statistical Analysis ev1->ev2 ev3 Do Results Meet Acceptance Criteria? ev2->ev3 ev4 Investigate Discrepancies ev3->ev4 No ev5 Generate & Approve Final Transfer Report ev3->ev5 Yes ev4->e1 Re-test if necessary ev6 Method Successfully Transferred ev5->ev6

Figure 2. Workflow for a comparative analytical method transfer.

Conclusion

A successful cross-validation of an analytical method between laboratories is a testament to the robustness of the method and the proficiency of the involved laboratories. By following a well-defined protocol, establishing clear acceptance criteria, and thoroughly documenting the entire process, pharmaceutical companies can ensure data integrity and consistency across their global operations, ultimately safeguarding product quality and patient safety.

References

Inter-laboratory Comparison for the Analysis of Undeclared PDE5 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The illicit inclusion of phosphodiesterase type 5 (PDE5) inhibitors in herbal supplements and other products poses a significant public health risk. To ensure consumer safety and regulatory compliance, accurate and reliable analytical methods for the detection of these undeclared compounds are paramount. This guide provides a comparative overview of various analytical techniques employed in the identification and quantification of PDE5 inhibitors, supported by experimental data from multiple studies.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of different analytical methods for the detection of sildenafil, a common PDE5 inhibitor, is summarized below. The data highlights key validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity (R²), and recovery rates.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Reference
HPLC-UV Pharmaceutical Formulations0.03 μg/mL0.1 μg/mL0.99999.7-104.1[1]
RP-HPLC Rat Plasma-0.16 μg/mL0.9996-[2]
UV-Spectrophotometer Pharmaceutical Formulation2.40 μg/ml<2.0 μg/ml--[3]
TLC-Densitometry Herbal Medicine8.5418 µg/mL-0.988-[4]
UPLC-MS/MS Dietary Supplements-->0.999-[5]
LC-Q-Exactive Ingredients and supplementary products0.4 mg/kg1.2 mg/kg-80-110

Table 1: Comparison of analytical methods for the determination of Sildenafil.

The data indicates that High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust and sensitive method for quantifying sildenafil in pharmaceutical formulations, with excellent linearity and recovery.[1] For biological samples, Reversed-Phase HPLC (RP-HPLC) has been successfully validated for the analysis of sildenafil in rat plasma.[2] While simpler and more cost-effective methods like UV-Spectrophotometry and Thin-Layer Chromatography (TLC)-Densitometry are available, they generally exhibit higher limits of detection.[3][4] For comprehensive screening and high sensitivity, advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Quadrupole-Exactive Orbitrap Mass Spectrometry (LC-Q-Exactive) are preferred, especially for complex matrices like dietary supplements.[5]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are summaries of methodologies used in the analysis of PDE5 inhibitors.

1. Sample Preparation: Extraction of PDE5 Inhibitors

A common procedure for extracting PDE5 inhibitors from dietary supplements and herbal matrices involves the following steps:

  • Compositing: Grinding bulk powders or a composite of tablets and capsules.

  • Extraction: Sonication of the sample in a mixture of acetonitrile and water.

  • For Liquid Samples: Direct dilution may be applicable.

2. Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 columns are frequently used for separation.[1][2]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer, ammonium acetate) is typically used.[1] The composition can be isocratic or a gradient.

    • Detection: UV detection is common, with wavelengths set around 230 nm or 290 nm.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS:

    • These techniques offer higher selectivity and sensitivity.

    • Electrospray ionization (ESI) is a common ionization source.

    • Tandem mass spectrometry (MS/MS) provides structural information for confident identification.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60F254 plates are commonly used.

    • Mobile Phase: A mixture of solvents like ethyl acetate, toluene, methanol, and ammonia is used for development.

    • Detection: Visualization is achieved under UV light, and quantification can be performed using a densitometer.[4]

Mandatory Visualization: Diagrams of Pathways and Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Screening & Quantification cluster_data Data Analysis & Reporting Sample Dietary Supplement Sample Grinding Grinding/Homogenization Sample->Grinding Extraction Solvent Extraction & Sonication Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Screening Screening (TLC, HPLC-UV) Filtration->Screening Confirmation Confirmation & Quantification (LC-MS/MS, GC-MS) Screening->Confirmation Positive Samples Data Data Interpretation Confirmation->Data Report Reporting & Inter-lab Comparison Data->Report

Caption: General workflow for the analysis of undeclared PDE5 inhibitors.

G cluster_stimulation Sexual Stimulation cluster_enzyme_activation Enzyme Activation cluster_pde5_action PDE5 Action & Inhibition cluster_physiological_effect Physiological Effect NO_Release Nitric Oxide (NO) Release GC Guanylate Cyclase (GC) NO_Release->GC GTP GTP cGMP cGMP GTP->cGMP Activated by GC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Inactive_Metabolite Inactive Metabolite PDE5->Inactive_Metabolite Degrades PDE5_Inhibitor PDE5 Inhibitor (e.g., Sildenafil) PDE5_Inhibitor->PDE5 Inhibits Erection Erection Relaxation->Erection

Caption: Signaling pathway of PDE5 inhibitors.

The provided data and methodologies offer a foundation for laboratories to select and validate appropriate analytical methods for detecting undeclared PDE5 inhibitors. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Inter-laboratory comparison studies are essential for ensuring the consistency and reliability of results across different testing facilities, ultimately contributing to better public health protection.

References

A Comparative Analysis of Sildenafil, Tadalafil, and Vardenafil Efficacy in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the management of erectile dysfunction (ED). Sildenafil, tadalafil, and vardenafil are the three principal approved drugs in this class, each exhibiting a distinct pharmacological profile that influences its clinical application. This guide provides an objective comparison of their performance, supported by data from clinical studies, to inform research and development in this therapeutic area.

Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil, tadalafil, and vardenafil all function by competitively inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2]

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP.[3][4] The subsequent accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels.[5] This cascade promotes the relaxation of smooth muscle in the penile arteries and corpus cavernosum, leading to increased blood flow and an erection.[6] By inhibiting cGMP hydrolysis, these drugs enhance the pro-erectile effects of NO, thereby improving erectile function.[3]

PDE5_Inhibition_Pathway cluster_pre Pre-Synaptic & Endothelial cluster_smooth_muscle Corpus Cavernosum Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP cGMP GTP GTP GTP->cGMP converts sGC PDE5 PDE5 Enzyme cGMP->PDE5 substrate for PKG Protein Kinase G (PKG) Activation cGMP->PKG activates Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP degrades to Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to Erection Erection Relaxation->Erection results in PDE5_Inhibitors Sildenafil Vardenafil Tadalafil PDE5_Inhibitors->PDE5 inhibits

Caption: Mechanism of action for PDE5 inhibitors in erectile dysfunction.

Pharmacokinetic Properties

The primary differences between sildenafil, tadalafil, and vardenafil lie in their pharmacokinetic profiles, which dictate their onset and duration of action. Tadalafil is notable for its significantly longer half-life, earning it the moniker "the weekend pill".[7]

ParameterSildenafilTadalafilVardenafil
Time to Peak Concentration (Tmax) ~60 minutes[8]~120 minutes[8]~60 minutes[8]
Half-life (t½) 3-5 hours[9]17.5 hours[10]4-6 hours[10]
Duration of Action 4-6 hours[6]Up to 36 hours[11]4-5 hours[11]
Effect of High-Fat Meal on Absorption Delayed absorptionNegligible effect[11]Negligible effect[11]
Data compiled from multiple clinical sources.[6][8][9][10][11]

Clinical Efficacy Comparison

Clinical trials have consistently demonstrated the high efficacy of all three PDE5 inhibitors compared to placebo. Efficacy is most commonly assessed using the International Index of Erectile Function (IIEF) questionnaire, particularly the Erectile Function (EF) domain.

In a meta-analysis of fixed-dose regimen trials, the mean improvement in the IIEF-EF domain score from baseline was significant for all three agents.[12] While all are highly effective, some studies suggest minor differences. For instance, one meta-analysis found sildenafil to be significantly more effective than vardenafil in improving IIEF scores, though other pairwise comparisons showed no significant difference.[12] Another direct comparison meta-analysis found no significant differences between sildenafil and tadalafil in improving IIEF-EF scores.[13]

Efficacy MeasureSildenafil (100mg)Tadalafil (20mg)Vardenafil (20mg)
Mean IIEF-EF Score Improvement 9.65 (95% CI: 8.50, 10.79)[12]8.52 (95% CI: 7.61, 9.42)[12]7.50 (95% CI: 6.50, 8.50)[12]
Reported Erection Improvement 77-84%[14]Similar to sildenafil[14]Similar to sildenafil[14]
Successful Intercourse Rate ~69% vs 22% for placebo[9]Comparable to sildenafil~65.4% vs 14.7% for placebo[9]
Data from a meta-analysis and other clinical trials.[9][12][14]

Despite similar efficacy ratings, patient preference studies have often shown a preference for tadalafil, likely attributable to its longer duration of action which allows for more spontaneity.[13][14]

Adverse Event Profiles

The side effect profiles of the three drugs are largely similar, stemming from their shared mechanism of action leading to systemic vasodilation. However, differences in their selectivity for other PDE isoenzymes result in some unique adverse events.

Adverse EventSildenafilTadalafilVardenafil
Headache Common[2]Common[6]Common[9]
Flushing Common[2]CommonCommon[9]
Dyspepsia Common[14]Common[9]Common[9]
Nasal Congestion Common[2]CommonCommon (Rhinitis)[9]
Visual Disturbances (e.g., cyanopsia) Reported (due to PDE6 inhibition)[2][9]RareRare (less PDE6 inhibition than sildenafil)[14][15]
Back Pain/Myalgia RareReported (due to PDE11 inhibition)[9][10]Rare
Data compiled from multiple clinical sources.[2][6][9][10][14][15]

Sildenafil's cross-reactivity with PDE6, found in the retina, can lead to transient visual side effects like a blue tinge to vision (cyanopsia).[2][9] Vardenafil is more selective for PDE5 over PDE6 compared to sildenafil, making this side effect less common.[14][15] Tadalafil's inhibition of PDE11, which is present in skeletal muscle, is thought to be the cause of the back pain and myalgia reported by some users.[9][10]

Standard Experimental Protocol for Efficacy Trials

The evaluation of PDE5 inhibitors for ED typically follows a robust and standardized clinical trial methodology to ensure the validity and reliability of the findings.

Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, parallel-group studies.[12][16]

Participant Population: The trials recruit men with a clinical diagnosis of ED of a specified duration (e.g., ≥3 months), often with a broad spectrum of etiologies (organic, psychogenic, or mixed).[16][17] Key inclusion criteria often involve a baseline score on the IIEF-EF domain indicating at least mild ED. Exclusion criteria typically include contraindications to PDE5 inhibitors, such as concurrent nitrate use.[6]

Intervention: Participants are randomized to receive a fixed dose of the investigational drug (e.g., sildenafil 50mg, tadalafil 20mg, vardenafil 10mg) or a matching placebo, to be taken as needed before sexual activity over a defined treatment period (e.g., 12 weeks).[17]

Primary Outcome Measures:

  • International Index of Erectile Function (IIEF): The primary efficacy endpoint is typically the change from baseline in the Erectile Function (EF) domain score.[12][18]

  • Sexual Encounter Profile (SEP) Diary: Patients record the outcomes of sexual attempts. Key questions include SEP2 ("Were you able to insert your penis into your partner’s vagina?") and SEP3 ("Did your erection last long enough for you to have successful intercourse?").[17]

Secondary Outcome Measures: These may include other IIEF domains (e.g., intercourse satisfaction, overall satisfaction), patient preference questionnaires, and safety assessments through adverse event reporting.[13]

Clinical_Trial_Workflow cluster_setup Phase 1: Screening & Enrollment cluster_treatment Phase 2: Randomized Treatment Period (e.g., 12 weeks) cluster_data Phase 3: Data Collection & Analysis Patient_Pool Population of Men with ED (≥3 months) Screening Screening (Inclusion/Exclusion Criteria, Baseline IIEF) Patient_Pool->Screening Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (e.g., Sildenafil 100mg) Randomization->Group_A Group_B Group B (e.g., Tadalafil 20mg) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Data_Collection Data Collection (IIEF Questionnaires, SEP Diaries, AE Reports) Group_A->Data_Collection Group_B->Data_Collection Group_C->Data_Collection Analysis Statistical Analysis (Change from Baseline vs Placebo) Data_Collection->Analysis Results Efficacy & Safety Results Analysis->Results

Caption: Generalized workflow for a PDE5 inhibitor clinical trial.

Conclusion

Sildenafil, tadalafil, and vardenafil are all highly effective oral therapies for erectile dysfunction, with comparable efficacy rates in improving erectile function. The principal distinctions guiding therapeutic choice are found in their pharmacokinetic and, to a lesser extent, their adverse event profiles. Tadalafil's prolonged duration of action offers greater flexibility, which is often preferred by patients. Conversely, sildenafil and vardenafil offer a shorter duration of effect which may be desirable for some individuals. The subtle differences in side effects, driven by selectivity for other PDE isoenzymes, may also influence drug selection for specific patient populations. Future drug development may focus on enhancing selectivity to minimize side effects while optimizing pharmacokinetic properties to better meet patient needs.

References

A Researcher's Guide to Establishing Linearity and Limits of Detection for Sildenafil Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying sildenafil is critical for a range of applications, from quality control in pharmaceutical formulations to pharmacokinetic studies. Establishing the linearity and limits of detection (LOD) and quantification (LOQ) of an analytical method is a cornerstone of assay validation, ensuring reliable and reproducible results. This guide provides a comparative overview of common analytical techniques used for sildenafil assays, with a focus on the key performance parameters of linearity, LOD, and LOQ.

Comparison of Analytical Methods

The choice of analytical method for sildenafil quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. UV-Visible Spectrophotometry offers a simpler and more accessible option, suitable for bulk drug analysis.

Quantitative Performance Data

The following tables summarize the linearity, limit of detection, and limit of quantification for sildenafil assays using different analytical techniques as reported in various studies.

Table 1: HPLC-UV Methods

Linearity Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)Reference
0.5 - 5001.00.00130.0061[1]
0.1 - 300.9990.00170.0054[2]
2 - 1000.99940.00920.0272[3]
6.25 - 500.99980.72.2[4]
0.1 - 6>0.9999Not Reported0.1[5]
20 - 1000 (ng/mL)Not Reported0.020.01[6]
100 - 10,000 (ng/mL)Not Reported0.030.1[7]

Table 2: LC-MS/MS Methods

Linearity Range (ng/mL)Correlation Coefficient (R²)LOD (ng/mL)LOQ (ng/mL)Reference
1.0 - 1000>0.99Not Reported1.0[8]
2.0 - 1000>0.99Not ReportedNot Reported[9]
1.0 - 1000≥0.9998Not ReportedNot Reported[10]
2 - 800>0.9991Not Reported[11]
5 - 1200 (ppb)Not ReportedNot ReportedNot Reported[12]

Table 3: UV-Visible Spectrophotometry Methods

Linearity Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)Reference
5.0 - 40.00.9992.4<2.0[13]
10 - 42Not ReportedNot ReportedNot Reported[14]
Not ReportedNot Reported0.004830.01605[15]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are generalized protocols for establishing linearity and determining LOD and LOQ for sildenafil assays based on the most common techniques.

HPLC-UV Method

1. Preparation of Standard Solutions:

  • Prepare a stock solution of sildenafil citrate of a known concentration (e.g., 1 mg/mL) in a suitable solvent like the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples. A typical range could be from 0.1 to 100 µg/mL.

2. Chromatographic Conditions:

  • Column: A C18 column is commonly used (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of a buffer (e.g., 0.2 M ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical. The ratio can be adjusted to achieve optimal separation (e.g., 40:60 v/v).[1] The pH of the buffer is also a critical parameter and should be controlled (e.g., pH 7.0).[1]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[1]

  • Detection Wavelength: Sildenafil citrate has maximum UV absorption around 240 nm and 290 nm.[1][16] The choice of wavelength will depend on the specific mobile phase and potential interfering substances.

  • Injection Volume: Typically 10-20 µL.

3. Establishing Linearity:

  • Inject each calibration standard in triplicate.

  • Record the peak area or peak height for each injection.

  • Plot a calibration curve of the average peak area/height against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept. An R² value greater than 0.99 is generally considered to indicate good linearity.

4. Determining LOD and LOQ:

  • Signal-to-Noise Ratio Method: This is a common approach where the LOD is the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.[2][13][16]

  • Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)[13]

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)[13]

LC-MS/MS Method

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of sildenafil and an internal standard (IS) (e.g., sildenafil-d8) in an appropriate solvent.

  • Spike blank plasma or the relevant biological matrix with known concentrations of sildenafil to create calibration standards and QC samples (low, medium, and high concentrations).

2. Sample Preparation:

  • Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples.[8]

  • Centrifuge the samples and collect the supernatant for analysis.

3. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system with a C18 column.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 2 mM ammonium formate) and an organic phase (e.g., acetonitrile) is often employed.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.[8]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for sildenafil and its internal standard. For sildenafil, a common transition is m/z 475.3 → 100.1.[8]

4. Establishing Linearity and Determining LLOQ:

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the concentration.

  • Perform a weighted linear regression (e.g., 1/x²) to obtain the calibration curve.

  • The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (typically within 20% for LLOQ and 15% for other concentrations).

Visualizing the Workflow

To better understand the processes involved in establishing linearity and detection limits, the following diagrams illustrate the key steps.

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis stock Prepare Sildenafil Stock Solution dilutions Perform Serial Dilutions to Create Calibration Standards stock->dilutions inject Inject Each Standard (in replicate) dilutions->inject acquire Acquire Chromatographic Data (Peak Area/Height) inject->acquire plot Plot Calibration Curve: Response vs. Concentration acquire->plot regression Perform Linear Regression plot->regression evaluate Evaluate Linearity: R² > 0.99 regression->evaluate

Caption: Workflow for establishing linearity in a sildenafil assay.

LOD_LOQ_Workflow cluster_sn Signal-to-Noise (S/N) Ratio Method cluster_calib Calibration Curve Method prepare_low Prepare Low Concentration Standards analyze_sn Analyze and Determine S/N Ratio prepare_low->analyze_sn lod_sn LOD = Concentration at S/N = 3 analyze_sn->lod_sn loq_sn LOQ = Concentration at S/N = 10 analyze_sn->loq_sn cal_curve Use Calibration Curve Data calc_sd Calculate Standard Deviation of Y-intercept (σ) cal_curve->calc_sd calc_slope Determine Slope (S) cal_curve->calc_slope lod_calib LOD = 3.3 * (σ / S) calc_sd->lod_calib loq_calib LOQ = 10 * (σ / S) calc_sd->loq_calib calc_slope->lod_calib calc_slope->loq_calib

References

A Comparative Review of Analytical Methods for Phosphodiesterase Type 5 (PDE5) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the primary analytical methods used for the detection and quantification of Phosphodiesterase Type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil. The widespread use of these compounds in treating erectile dysfunction, coupled with their frequent appearance as undeclared adulterants in herbal supplements, necessitates robust and reliable analytical techniques for quality control, pharmacokinetic studies, and forensic analysis.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of methodologies supported by experimental data.

Mechanism of Action: The cGMP Signaling Pathway

PDE5 inhibitors exert their therapeutic effect by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. In the presence of nitric oxide (NO), released during sexual stimulation, the enzyme guanylate cyclase is activated, converting guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation in the corpus cavernosum, facilitating an erection. The enzyme PDE5 is responsible for the degradation of cGMP, terminating its action. PDE5 inhibitors competitively bind to the catalytic site of this enzyme, preventing cGMP hydrolysis and thereby prolonging its vasodilatory effects.[5]

PDE5_Pathway cluster_cell Smooth Muscle Cell cluster_drug Pharmacological Intervention NO Nitric Oxide (NO) GC Guanylate Cyclase (sGC) NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzes Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax Causes PDE5 PDE5 Enzyme cGMP->PDE5 Substrate GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes PDE5i PDE5 Inhibitor (e.g., Sildenafil) PDE5i->PDE5 Inhibits Analytical_Workflow start Sample Receipt & Registration prep Sample Preparation (e.g., Extraction, Dilution, Fortification with IS) start->prep analysis Instrumental Analysis (e.g., LC-MS/MS Injection) prep->analysis acquisition Data Acquisition (Chromatograms, Spectra) analysis->acquisition processing Data Processing (Peak Integration, Calibration) acquisition->processing review Data Review & QC Check processing->review review->prep Fail report Final Report Generation review->report Pass end End report->end

References

Safety Operating Guide

Safe Disposal of Acetildenafil-d8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Acetildenafil-d8, a deuterated analog of a pharmacologically active compound, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Hazard and Disposal Summary

All quantitative data and key safety information regarding this compound and its analogs are summarized in the table below for easy reference. This information is compiled from safety data sheets of structurally similar compounds.

ParameterValue/InstructionCitation
Primary Hazard Harmful if swallowed.
Environmental Hazard Harmful to aquatic life.
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and face protection.[1][2]
Spill Response Avoid dust generation. Sweep up or vacuum spillage into a suitable, labeled container for disposal.[3][4]
Prohibited Disposal Methods Do not discharge into drains, water courses, or onto the ground.[3]
Container for Disposal Use original or a compatible, properly labeled, sealed, and sturdy chemical waste container.[5]
Recommended Disposal Method Dispose of through an approved waste disposal plant or licensed hazardous waste contractor.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Characterize the waste: this compound waste should be classified as hazardous chemical waste due to its pharmacological activity and potential environmental hazards.[3]

  • Segregate the waste: Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biological waste.[6][7] It should be collected in a designated container for solid chemical waste.

2. Personal Protective Equipment (PPE):

  • Prior to handling this compound waste, laboratory personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2]

3. Preparing the Waste Container:

  • Select a container that is compatible with this compound. The original container is often a good choice. If using a different container, ensure it is clean, dry, and made of a material that will not react with the compound.

  • The container must have a secure, tight-fitting lid to prevent spills and the release of dust.[5]

  • Label the waste container clearly and accurately. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Harmful if Swallowed," "Harmful to Aquatic Life")

    • The date the waste was first added to the container.

4. Waste Collection:

  • For solid this compound waste, carefully transfer it to the designated hazardous waste container. Avoid generating dust during the transfer.[3]

  • For items contaminated with this compound (e.g., weighing paper, gloves, pipette tips), place them in the same designated waste container.

  • Ensure the container is kept closed at all times, except when adding waste.[5]

5. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[8]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Store the waste container in secondary containment to prevent the spread of material in case of a leak.[5]

6. Final Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations (often up to one year for partially filled containers in a satellite accumulation area), arrange for its disposal.[8]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to collect the waste.

  • Follow all institutional and regulatory procedures for waste pickup and handover. Disposal must be carried out in accordance with local, regional, national, and international regulations.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

cluster_0 This compound Waste Disposal Workflow A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Select & Label Waste Container B->C E Collect Waste in Designated Container C->E D Wear Appropriate PPE D->E F Store in Secondary Containment in SAA E->F G Arrange for Pickup by EHS/Licensed Contractor F->G H Final Disposal at Approved Facility G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Acetildenafil-d8

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Acetildenafil-d8

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound. This compound is a deuterated analog of Acetildenafil, a phosphodiesterase inhibitor.[1] While specific data for the deuterated form is limited, the safety protocols for Acetildenafil should be strictly followed.

Hazard Identification and Classification

Acetildenafil is classified as a hazardous substance.[2][3] Researchers must be aware of its potential health effects to handle it safely.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302[2][3][4]
Skin Irritation Causes skin irritation.H315[2]
Eye Irritation Causes serious eye irritation.H319[2][5]
Respiratory Irritation May cause respiratory irritation.H335[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.H410[3]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure.[6] The selection of PPE should be based on a risk assessment of the specific procedures being performed.[6][7]

SituationRequired PPE
Handling Solid Compound - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat or impervious gown - ANSI-approved safety goggles with side-shields or face shield[3][7][8] - Fit-tested NIOSH-certified N95 (or better) respirator[7]
Preparing Solutions - Chemical-resistant gloves - Laboratory coat - Safety goggles and face shield[7]
Cleaning Spills - Double-layered chemical-resistant gloves - Impervious gown or coveralls[8] - Safety goggles and face shield - NIOSH-certified respirator[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Workflow for Handling this compound

The following diagram outlines the standard procedure for working with this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In Ventilated Enclosure Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Standard laboratory workflow for handling this compound.

Experimental Protocol: Solution Preparation

This protocol details the steps for preparing a stock solution of this compound. Acetildenafil is soluble in chloroform or methanol.[9]

  • Preparation :

    • Ensure all necessary PPE is correctly worn.

    • Perform all operations within a certified chemical fume hood or other ventilated enclosure.

    • Prepare all necessary equipment (e.g., analytical balance, volumetric flasks, solvent, vials).

  • Weighing :

    • Carefully weigh the desired amount of this compound powder using an analytical balance.

    • Use anti-static measures to prevent dispersal of the powder.

  • Solubilization :

    • Transfer the weighed powder to an appropriate volumetric flask.

    • Add a small amount of the chosen solvent (e.g., methanol) to dissolve the powder.

    • Once dissolved, add solvent to the final desired volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage :

    • Transfer the solution to a clearly labeled, sealed container.

    • If storage is required, store solutions at -20°C for up to one month.[9]

    • For the solid compound, store at +4°C.[9]

Disposal Plan

This compound is very toxic to aquatic life, and all waste must be treated as hazardous.[3]

  • Waste Segregation :

    • Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.[3]

  • Disposal :

    • Dispose of all waste through your institution's environmental health and safety office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5] The final disposal should be at an approved waste disposal plant.[3][4]

Hierarchy of Hazard Controls

To ensure maximum safety, a hierarchy of controls should be implemented. Personal Protective Equipment, while essential, is the last line of defense.

G node_elim Elimination node_sub Substitution node_elim->node_sub node_eng Engineering Controls (e.g., Fume Hood) node_sub->node_eng node_admin Administrative Controls (e.g., SOPs, Training) node_eng->node_admin node_ppe PPE (Gloves, Goggles, Respirator) node_admin->node_ppe

Caption: Hierarchy of controls, from most to least effective.

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately and seek medical attention.

Exposure RouteFirst Aid Measures
If Swallowed Call a poison center or doctor immediately if you feel unwell.[3][5] Rinse mouth.[3][5]
Skin Contact Remove contaminated clothing. Rinse skin thoroughly with large amounts of water.[3] If irritation persists, seek medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][10] Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.